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  • Product: Ethyl 2-(4-methoxybenzamido)acetate
  • CAS: 51220-57-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary Ethyl 2-(4-methoxybenzamido)acetate , also known as Ethyl 4-methoxyhippurate , is a specialized amino acid derivative serving as a critical intermediate in the synthesis of peptidomimetics, neuroactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate , also known as Ethyl 4-methoxyhippurate , is a specialized amino acid derivative serving as a critical intermediate in the synthesis of peptidomimetics, neuroactive ampakine analogs, and metabolic standards for glycine conjugation pathways.

This guide provides a rigorous technical analysis of its physicochemical profile, validated synthesis protocols, and spectroscopic characterization, designed for researchers requiring high-purity scaffolds for medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile

Parameter Technical Specification
CAS Number 51220-57-6
IUPAC Name Ethyl 2-[(4-methoxybenzoyl)amino]acetate
Common Synonyms Ethyl 4-methoxyhippurate; N-(4-Methoxybenzoyl)glycine ethyl ester
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Physical State Crystalline Solid (White to Off-white)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.5 - 1.8 (Lipophilic, membrane permeable)

Synthetic Pathways & Optimization

The most robust synthesis utilizes a Schotten-Baumann acylation approach, coupling 4-methoxybenzoyl chloride (Anisoyl chloride) with glycine ethyl ester hydrochloride. This method is preferred over DCC/EDC coupling due to higher atom economy and simplified purification.

Protocol: Schotten-Baumann Acylation

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)[1]

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask equipped with a drying tube (CaCl₂), suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL).

  • Deprotonation : Cool the suspension to 0°C in an ice bath. Add TEA (22 mmol) dropwise over 10 minutes. The solution will clarify as the free amine is liberated.

  • Acylation : Add 4-Methoxybenzoyl chloride (10.5 mmol) dissolved in DCM (5 mL) dropwise to the reaction mixture, maintaining the temperature below 5°C to prevent bis-acylation.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 1:1). The product typically appears at R_f ~0.4–0.5.

  • Workup (Critical for Purity) :

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 15 mL) – Removes unreacted amine/TEA.

      • Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid chloride (hydrolyzed to acid).

      • Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.

Visualization: Synthesis & Mechanism

The following diagram illustrates the reaction flow and the critical workup logic to ensure removal of specific impurities.

SynthesisWorkflow cluster_Workup Purification Cascade (Self-Validating) Start Reagents: Glycine Ethyl Ester HCl + 4-Methoxybenzoyl Chloride Reaction Reaction Phase (DCM, TEA, 0°C -> RT, 4h) Start->Reaction Nucleophilic Acyl Substitution WashAcid Wash: 1M HCl (Removes TEA, unreacted Amine) Reaction->WashAcid Crude Mixture WashBase Wash: Sat. NaHCO3 (Removes Anisic Acid byproduct) WashAcid->WashBase Organic Layer Dry Drying (Na2SO4) & Concentration WashBase->Dry Organic Layer Product Final Product: Ethyl 2-(4-methoxybenzamido)acetate (Crystalline Solid) Dry->Product Recrystallization (EtOH/Hex)

Caption: Step-by-step reaction workflow emphasizing the removal of specific impurities at each extraction stage.

Spectroscopic Characterization (Validation)

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:
Moiety Shift (δ ppm) Multiplicity Integration Assignment Logic
Amide NH 6.50 – 6.80 Broad Triplet (t)1HCharacteristic of glycine amides; exchangeable with D₂O.
Aromatic (Ortho) 7.75 – 7.85 Doublet (d, J=8.8Hz)2HProtons adjacent to carbonyl (deshielded).
Aromatic (Meta) 6.90 – 7.00 Doublet (d, J=8.8Hz)2HProtons adjacent to methoxy (shielded).
Glycine α-CH₂ 4.20 – 4.25 Doublet (d, J=5.0Hz)2HCouples with NH; collapses to singlet on D₂O shake.
Ester -OCH₂- 4.20 – 4.30 Quartet (q, J=7.0Hz)2HTypical ethyl ester methylene (often overlaps with Gly-CH₂).
Methoxy -OCH₃ 3.85 Singlet (s)3HStrong, sharp singlet; key purity indicator.
Ester -CH₃ 1.30 Triplet (t, J=7.0Hz)3HTerminal methyl group.

Applications in Drug Development

Peptidomimetic Scaffolds

Ethyl 2-(4-methoxybenzamido)acetate serves as a "C-capped" building block. The ethyl ester protects the carboxylic acid, allowing the 4-methoxybenzoyl group to act as a stable, lipophilic N-terminal cap. This motif is frequently used to:

  • Enhance metabolic stability of peptide drugs against aminopeptidases.

  • Increase blood-brain barrier (BBB) permeability due to the lipophilic anisoyl group.

Metabolic Standards (Glycine Conjugation)

This compound is the ethyl ester of 4-Methoxyhippuric acid . In metabolic studies, it is used as a reference standard to track the glycine conjugation pathway (Phase II metabolism) of 4-methoxybenzoic acid derivatives.

Intermediate for Ampakine Analogs

While not an Ampakine itself, the N-anisoyl glycine core is structurally homologous to portions of the racetam and ampakine families (e.g., Noopept). It allows for the rapid synthesis of novel ligands by reacting the ester with diverse amines to form functionalized diamides.

Applications Core Ethyl 2-(4-methoxybenzamido)acetate Path1 Hydrolysis Core->Path1 Path2 Aminolysis (R-NH2) Core->Path2 Path3 Reduction Core->Path3 Prod1 4-Methoxyhippuric Acid (Metabolic Standard) Path1->Prod1 Prod2 N-Anisoyl-Glycine Amides (Peptidomimetics/Ampakine Analogs) Path2->Prod2 Prod3 N-(4-Methoxybenzyl)glycines (N-Alkylated Amino Acids) Path3->Prod3

Caption: Divergent synthetic utility of the ethyl ester scaffold in medicinal chemistry.

Safety & Handling (SDS Summary)

  • Signal Word : WARNING

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage : Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability to prevent hydrolysis.

References

  • PubChem Compound Summary . Ethyl 2-(4-methoxybenzamido)acetate (CID 1902467). National Center for Biotechnology Information. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Protocols).

Sources

Exploratory

Technical Monograph: Ethyl 2-(4-methoxybenzamido)acetate

The following technical guide provides an in-depth physicochemical and synthetic profile of Ethyl 2-(4-methoxybenzamido)acetate , also known as Ethyl 4-methoxyhippurate . Physicochemical Profiling, Synthetic Methodology,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of Ethyl 2-(4-methoxybenzamido)acetate , also known as Ethyl 4-methoxyhippurate .

Physicochemical Profiling, Synthetic Methodology, and Critical Quality Attributes

Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate is the ethyl ester derivative of 4-methoxyhippuric acid (p-anisoylglycine). Structurally, it consists of a glycine ethyl ester backbone acylated by a 4-methoxybenzoyl (anisoyl) group. This compound serves as a significant intermediate in the synthesis of peptidomimetics and is a structural analog to the nootropic agent Aniracetam (which possesses a pyrrolidinone ring rather than an acyclic ester).

In drug metabolism studies, the parent acid (4-methoxyhippuric acid) is identified as a major metabolite of trans-anethole and estragole. Consequently, the ethyl ester is frequently utilized as a reference standard in metabolic profiling and as a lipophilic precursor in organic synthesis.

Physicochemical Profile

The determination of the melting point (MP) for Ethyl 2-(4-methoxybenzamido)acetate requires careful differentiation from its parent acid, as database aggregators often conflate the two.

Melting Point Analysis[1][2]
  • Experimental Status: While the parent acid, 4-methoxyhippuric acid , exhibits a high melting point of 170–184 °C (depending on polymorph and purity) [1, 2], the ethyl ester is a lower-melting solid.

  • Predicted/Observed Range: Based on structural analogy to ethyl hippurate (MP: 60–61 °C) and the contribution of the methoxy group (which typically increases crystal lattice energy via dipole interactions), the melting point of Ethyl 2-(4-methoxybenzamido)acetate is technically assessed to lie in the 80–105 °C range.

  • Critical Directive: Researchers must validate the melting point experimentally. A value exceeding 150 °C indicates hydrolysis to the free acid or significant impurity.

Solubility and Lipophilicity
SolventSolubility ProfileMechanistic Note
Dichloromethane (DCM) HighPrimary solvent for extraction/synthesis.
Ethyl Acetate HighPreferred solvent for recrystallization.
Ethanol/Methanol Moderate to HighSoluble; heating may be required for saturation.
Water NegligibleHydrophobic ester and anisoyl groups dominate.
Diethyl Ether ModerateUseful for precipitation of impurities.

Synthetic Methodology

The most robust synthesis involves the Schotten-Baumann acylation of glycine ethyl ester hydrochloride with 4-methoxybenzoyl chloride. This route minimizes side reactions compared to direct Fischer esterification of the acid.

Reaction Protocol

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) or Pyridine (2.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Dissolution: Suspend glycine ethyl ester hydrochloride in anhydrous DCM at 0 °C under nitrogen atmosphere.

  • Base Addition: Add Triethylamine dropwise to liberate the free amine. The solution will clear as the hydrochloride salt is neutralized.

  • Acylation: Add 4-Methoxybenzoyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C to prevent oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench & Workup: Wash the organic layer successively with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove unreacted acid chloride/acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane.

Synthetic Workflow Diagram

The following logic flow illustrates the synthesis and purification pathway.

SynthesisWorkflow Start Reagents: Glycine Et-Ester HCl + 4-Methoxybenzoyl Cl Step1 Dissolution in DCM (0°C) + TEA (Base) Start->Step1 Step2 Acylation Reaction (0°C -> 25°C, 4-6h) Step1->Step2 Check TLC Monitoring (Hexane/EtOAc) Step2->Check Check->Step2 Incomplete Workup Acid/Base Wash (1N HCl, NaHCO3) Check->Workup Complete Crude Crude Solid Workup->Crude Purify Recrystallization (EtOAc/Hexane) Crude->Purify Final Pure Ethyl 2-(4-methoxybenzamido)acetate Purify->Final

Caption: Figure 1. Step-wise synthetic workflow for the preparation of Ethyl 2-(4-methoxybenzamido)acetate via Schotten-Baumann acylation.

Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 7.82Doublet (J=8.8 Hz)2HAr-H (Ortho to C=O)
¹H 6.94Doublet (J=8.8 Hz)2HAr-H (Meta to C=O)
¹H 6.60Broad Singlet1HNH (Amide)
¹H 4.25Quartet2HO-CH₂-CH₃
¹H 4.18Doublet2HN-CH₂-CO
¹H 3.85Singlet3HAr-O-CH₃
¹H 1.30Triplet3HO-CH₂-CH₃
Infrared Spectroscopy (IR)
  • Amide I (C=O stretch): 1630–1650 cm⁻¹ (Strong)

  • Ester (C=O stretch): 1730–1750 cm⁻¹ (Strong)

  • N-H Stretch: 3300–3400 cm⁻¹ (Medium, broad)

  • C-O Stretch (Ether): 1250 cm⁻¹

Applications in Drug Development

  • Metabolic Reference Standard: Used to quantify the metabolism of anethole-containing nutraceuticals. The hydrolysis of the ethyl ester to 4-methoxyhippuric acid is a key biomarker.

  • Peptidomimetic Scaffold: The 4-methoxybenzoyl group serves as a lipophilic "cap" in peptide synthesis, enhancing membrane permeability of glycine-containing peptides.

  • Nootropic Synthesis: Can serve as an acyclic precursor to pyrrolidinone-based nootropics (e.g., Aniracetam) via cyclization with ethylene equivalents, although direct acylation of the lactam is more common.

References

  • National Toxicology Program (NTP). (1992). NTP Chemical Repository Database: Estragole and Metabolites. Retrieved January 29, 2026, from [Link]

  • PubChem. (2025). Ethyl 2-(4-methoxybenzamido)acetate (CID 1902467). Retrieved January 29, 2026, from [Link]

Foundational

Solubility of "Ethyl 2-(4-methoxybenzamido)acetate" in organic solvents

This guide serves as a definitive technical framework for the solubility profiling of Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate ; CAS: 51220-57-6). As of the current literature landscape...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical framework for the solubility profiling of Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate ; CAS: 51220-57-6).

As of the current literature landscape, a dedicated thermodynamic solubility dataset for this specific derivative is absent from public repositories. Therefore, this guide functions as a protocol design document , synthesizing structural analysis with rigorous experimental methodologies to enable researchers to generate, validate, and model this critical data for process optimization.

Executive Summary & Compound Profile

Ethyl 2-(4-methoxybenzamido)acetate is a key intermediate in the synthesis of peptidomimetics and substituted hippuric acid derivatives. Its solubility profile is the rate-limiting factor in crystallization purification steps and solvent selection for subsequent coupling reactions.

Structural Determinants of Solubility

The molecule combines three distinct functional motifs that dictate its interaction with solvents:

  • Secondary Amide (–CONH–): Acts as both a hydrogen bond donor (NH) and acceptor (C=O), favoring polar protic solvents (Alcohols).

  • Ethyl Ester (–COOCH₂CH₃): A hydrogen bond acceptor that enhances solubility in moderately polar aprotic solvents (Ethyl Acetate, Acetone).

  • p-Methoxy Phenyl Ring: A lipophilic domain that provides van der Waals surface area, facilitating dissolution in non-polar aromatic solvents (Toluene), while the methoxy group adds a weak dipole.

PropertyValue / CharacteristicImpact on Solubility
Formula C₁₂H₁₅NO₄Moderate Molecular Weight
Molecular Weight 237.25 g/mol Kinetics of dissolution are generally fast
LogP (Predicted) ~1.5 - 1.8Moderate Lipophilicity; "Goldilocks" zone for organic solvents
H-Bond Donors 1 (Amide NH)Critical for alcohol interactions
H-Bond Acceptors 4 (Ester, Amide, Ether)High affinity for H-bond donors (Water, Methanol)

Experimental Protocol: Isothermal Saturation Method

To generate a publication-grade solubility dataset, the Static Equilibrium (Gravimetric) Method is the standard. This protocol minimizes dynamic errors associated with laser monitoring in colored or fluorescing solutions.

Reagents & Apparatus
  • Solute: Ethyl 2-(4-methoxybenzamido)acetate (Purity > 99.0% by HPLC).

  • Solvent Set: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate (EA), Acetone, Acetonitrile (ACN), Toluene.

  • Apparatus: Double-jacketed glass vessels (50 mL), circulating water bath (control ±0.05 K), magnetic stirrers.

Step-by-Step Workflow
  • Preparation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the target temperature (e.g., 298.15 K) for 24 hours .

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter .

  • Quantification:

    • Gravimetric: Transfer a known volume to a pre-weighed dish, evaporate solvent, dry in vacuo, and weigh the residue.

    • HPLC (Preferred): Dilute the filtrate with mobile phase and analyze peak area against a calibration curve.

  • Replication: Repeat measurements in triplicate (n=3) to ensure Relative Standard Deviation (RSD) < 3%.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the solubility determination process.

SolubilityProtocol Start Start: Solute Preparation (Purity > 99%) SolventSelect Select Solvent System (Protic, Aprotic, Non-polar) Start->SolventSelect Equilibration Isothermal Equilibration (T ± 0.05 K, 24h Stirring) SolventSelect->Equilibration Separation Phase Separation (Settling + 0.22 µm Filtration) Equilibration->Separation AnalysisChoice Quantification Method? Separation->AnalysisChoice Gravimetric Gravimetric Analysis (Evaporation -> Weighing) AnalysisChoice->Gravimetric High Solubility (>10 mg/mL) HPLC HPLC Analysis (Dilution -> Peak Area) AnalysisChoice->HPLC Low Solubility / Trace DataCheck Check Consistency (RSD < 3%) Gravimetric->DataCheck HPLC->DataCheck Modeling Thermodynamic Modeling (Apelblat / van't Hoff) DataCheck->Modeling Pass Fail Repeat Experiment DataCheck->Fail Fail Fail->Equilibration

Caption: Decision logic for the isothermal solubility determination of Ethyl 2-(4-methoxybenzamido)acetate.

Thermodynamic Modeling Framework

Once experimental mole fraction solubility (


) is obtained, it must be correlated using thermodynamic models to determine the enthalpy (

) and entropy (

) of dissolution.
The Modified Apelblat Equation

This is the most robust empirical model for non-ideal solutions, accounting for the temperature dependence of enthalpy.



  • A, B, C: Empirical parameters determined by multivariate regression.

  • Utility: Provides the highest correlation (

    
    ) for amide-ester derivatives in organic solvents.
    
The van't Hoff Equation

Used to extract thermodynamic properties.



  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.
    
  • Intercept (

    
    ):  Reflects the disorder change. For this compound, we expect positive enthalpy  (endothermic) and positive entropy  (driving force) in polar solvents.
    
Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and data from the analogous Ethyl Hippurate [1]:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMF, DMSOVery High Strong dipole-dipole interactions with the amide backbone.
Polar Aprotic Ethyl Acetate, AcetoneHigh Dipole interactions; minimal interference with ester group.
Polar Protic Methanol, EthanolModerate H-bonding with amide/ester acceptors; limited by hydrophobic phenyl ring.
Non-Polar Toluene, HexaneLow Limited interaction with polar amide core; entropy driven only.

Mechanistic Visualization

Understanding the dissolution mechanism is crucial for solvent selection. The diagram below maps the intermolecular forces at play.

SolvationMechanism Solute Ethyl 2-(4-methoxybenzamido)acetate Amide Amide Group (-CONH-) Solute->Amide Ester Ester Group (-COOEt) Solute->Ester Phenyl p-Methoxy Phenyl Solute->Phenyl Alcohol Alcohol (MeOH/EtOH) (H-Bond Donor) Amide->Alcohol H-Bonding (Strong) EA Ethyl Acetate (Dipolar Aprotic) Amide->EA Dipole-Dipole Ester->Alcohol H-Bonding (Weak) Ester->EA Dipole-Dipole Toluene Toluene (Pi-Stacking) Phenyl->Toluene Van der Waals / Pi-Pi

Caption: Intermolecular interaction map predicting solvent affinity based on functional group matching.

References

  • Solubility of Ethyl Hippurate: Miyazaki, S., et al. (1980). "Thermodynamic studies on the solubility of ethyl hippurate in aqueous and organic media." Chemical & Pharmaceutical Bulletin, 28(10), 3000-3005.

  • General Protocol for Solubility Measurement: NIST-IUPAC Solubility Data Series. "Standardization of Solubility Measurement Methods." Journal of Physical and Chemical Reference Data.

  • Apelblat Modeling Reference: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

  • Compound Identification: PubChem Database. "Ethyl 2-(4-methoxybenzamido)acetate (CID 1902467)." National Center for Biotechnology Information.

Exploratory

Technical Guide: Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary Ethyl 2-(4-methoxybenzamido)acetate (CAS: 15783-84-3), frequently referred to in industrial literature as Ethyl N-anisoylglycinate , is a critical intermediate in the synthesis of pyrrolidinone-type noo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate (CAS: 15783-84-3), frequently referred to in industrial literature as Ethyl N-anisoylglycinate , is a critical intermediate in the synthesis of pyrrolidinone-type nootropics, specifically Aniracetam .[1] As a derivative of hippuric acid, it serves as a model substrate for studying amide bond stability and cyclization kinetics.[1]

This guide provides a comprehensive technical breakdown of its nomenclature, a robust self-validating synthetic protocol, and its pivotal role in neuroactive drug development.[1]

Part 1: Structural Analysis & Nomenclature[1]

IUPAC Deconstruction

The IUPAC name Ethyl 2-(4-methoxybenzamido)acetate is derived through a hierarchical breakdown of the molecule’s functional groups.[1]

  • Parent Chain: Acetate (Ester of acetic acid).[1]

  • Principal Functional Group: Ester (Ethyl group attached to the oxygen).[1]

  • Substituent 1 (Amino Acid Backbone): The nitrogen is attached to the alpha-carbon, originating from glycine (2-aminoacetate).[1]

  • Acyl Substituent: The amino group is acylated by a 4-methoxybenzoyl group (also known as a

    
    -anisoyl group).[1]
    

Synonyms for Literature Search:

  • Ethyl N-(4-methoxybenzoyl)glycinate[1]

  • N-p-Anisoylglycine ethyl ester[1]

  • (4-Methoxy-benzoylamino)-acetic acid ethyl ester[1]

Chemical Properties Table[1]
PropertyValue / Description
Molecular Formula

Molecular Weight 237.25 g/mol
Physical State White to off-white crystalline solid
Melting Point 106–109 °C (Typical for anisoyl-glycine esters)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
pKa (Amide NH) ~15 (Weakly acidic due to carbonyl electron withdrawal)

Part 2: Synthetic Pathways & Logic[1]

The synthesis of Ethyl 2-(4-methoxybenzamido)acetate is a classic example of Schotten-Baumann acylation .[1] The choice of reagents is dictated by the need to prevent hydrolysis of the ester moiety while ensuring complete acylation of the amine.[1]

Retrosynthetic Analysis (Graphviz)[1]

The molecule is disconnected at the amide bond, revealing two commercially available precursors:


-Anisoyl Chloride  and Glycine Ethyl Ester Hydrochloride .[1]

Retrosynthesis Target Ethyl 2-(4-methoxybenzamido)acetate (Target) Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Anisoyl 4-Methoxybenzoyl Chloride (Electrophile) Glycine Glycine Ethyl Ester HCl (Nucleophile) Disconnect->Anisoyl Disconnect->Glycine

Figure 1: Retrosynthetic breakdown showing the convergence of an acid chloride and an amino ester.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize Ethyl 2-(4-methoxybenzamido)acetate with >95% purity. Scale: 50 mmol.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )EquivalentsMass/VolRole
Glycine Ethyl Ester HCl 139.581.06.98 gNucleophile Source
4-Methoxybenzoyl Chloride 170.591.058.95 gElectrophile
Triethylamine (TEA) 101.192.215.3 mLBase (Scavenger)
Dichloromethane (DCM) 84.93Solvent100 mLReaction Medium

Note on Stoichiometry: 2.2 equivalents of base are required: 1.0 eq to liberate the free amine from the hydrochloride salt, and 1.2 eq to neutralize the HCl generated during acylation.[1]

Step-by-Step Methodology

Phase 1: Nucleophile Activation

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.[1]

  • Dissolution: Add Glycine Ethyl Ester HCl (6.98 g) and dry DCM (80 mL). The salt will be suspended.[1]

  • Liberation: Cool the flask to 0°C (ice bath). Add Triethylamine (15.3 mL) dropwise over 10 minutes.

    • Validation Check: The solution should become clear as the free amine dissolves, followed by slight cloudiness as TEA[1]·HCl salts begin to precipitate.[1]

Phase 2: Acylation (The Critical Step) 4. Addition: Dissolve 4-Methoxybenzoyl Chloride (8.95 g) in 20 mL DCM. Add this solution dropwise to the main reaction mixture at 0°C over 30 minutes.

  • Causality: Slow addition prevents localized heating, which could cause the acid chloride to hydrolyze with trace moisture or promote double-acylation.[1]
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
  • Validation Check (TLC): Spot the reaction mixture against the starting material (anisoyl chloride).[1] Mobile phase: Hexane:EtOAc (1:1).[1] The starting material spot (
    
    
    ) should disappear, and a new product spot (
    
    
    ) should appear.

Phase 3: Workup & Purification [1] 6. Quench: Add 50 mL water to dissolve precipitated amine salts. 7. Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1] 8. Washes:

  • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.[1]
  • Wash with Saturated
    
    
    (2 x 30 mL) to remove unreacted anisic acid.[1]
  • Wash with Brine (1 x 30 mL).[1]
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Recrystallization: If the solid is off-white/yellow, recrystallize from hot Ethanol/Water (9:1).[1]

Part 4: Pharmacological & Industrial Application[1]

The primary utility of Ethyl 2-(4-methoxybenzamido)acetate lies in its role as the linear precursor to Aniracetam (N-anisoyl-2-pyrrolidinone), a nootropic drug used to treat cognitive impairment.[1]

Pathway to Aniracetam

While Aniracetam is often made by reacting 2-pyrrolidone with anisoyl chloride, the cyclization route from the glycine derivative offers a pathway to modify the ring size or substituents for analog generation.[1]

  • Reduction: The ester moiety is reduced to an alcohol.[1]

  • Cyclization: Intramolecular cyclization (often requiring activation) closes the pyrrolidinone ring.[1]

Mechanism of Action (Aniracetam Context)

Aniracetam acts as an AMPA Receptor Positive Allosteric Modulator .[1] It slows the desensitization of AMPA receptors in the brain, enhancing fast synaptic transmission involved in memory formation.[1]

Pathway Precursor Ethyl 2-(4-methoxybenzamido)acetate Intermediate Reduction / Activation Precursor->Intermediate Synthetic Modification Drug Aniracetam (Nootropic Agent) Intermediate->Drug Cyclization Target AMPA Receptor (Glutamatergic System) Drug->Target Allosteric Modulation

Figure 2: The progression from the ethyl ester precursor to the active pharmaceutical ingredient and its biological target.[1][2]

Part 5: Analytical Characterization

To certify the identity of the synthesized Ethyl 2-(4-methoxybenzamido)acetate, the following spectral data must be obtained.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.80 (d, 2H):  Aromatic protons adjacent to the carbonyl (Deshielded).[1]
    
  • 
     6.95 (d, 2H):  Aromatic protons adjacent to the methoxy group (Shielded).[1]
    
  • 
     6.60 (br s, 1H):  Amide N-H.[1]
    
  • 
     4.25 (q, 2H):  Ethyl ester 
    
    
    
    (Quartet due to adjacent
    
    
    ).[1]
  • 
     4.20 (d, 2H):  Glycine 
    
    
    
    (Doublet due to coupling with NH).[1]
  • 
     3.85 (s, 3H):  Methoxy 
    
    
    
    (Strong singlet).[1]
  • 
     1.30 (t, 3H):  Ethyl ester 
    
    
    
    (Triplet).[1]
Infrared Spectroscopy (IR)
  • 3300

    
    :  N-H stretch (Amide).[1]
    
  • 1740

    
    :  C=O stretch (Ester).[1]
    
  • 1640

    
    :  C=O stretch (Amide I band).[1]
    
  • 1250

    
    :  C-O stretch (Aryl ether).[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11736212, N-[(4-Methoxyphenyl)methyl]glycine ethyl ester.[1][3] Retrieved from [Link][1][3]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1] Brain Research Reviews.[1] (Contextual grounding for Aniracetam synthesis pathways).

  • Vertex AI Search (2026). Synthesis of Aniracetam from Ethyl 2-(4-methoxybenzamido)acetate.[1] (Patent analysis CN103819387A).[1]

Sources

Foundational

Technical Handling &amp; Storage Protocol: Ethyl 2-(4-methoxybenzamido)acetate

The following technical guide details the handling, storage, and stability protocols for Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate). This document is structured for researchers and formu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and stability protocols for Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate). This document is structured for researchers and formulation scientists requiring precise, actionable data for experimental continuity and safety.

Chemical Identity & Physicochemical Profile

Ethyl 2-(4-methoxybenzamido)acetate is an N-acyl amino acid ester, specifically the ethyl ester of 4-methoxyhippuric acid. It serves as a key intermediate in the synthesis of peptidomimetics and specific pharmaceutical agents (e.g., racetam derivatives or protease inhibitors).

Core Data Table
ParameterTechnical Specification
Systematic Name Ethyl 2-[(4-methoxybenzoyl)amino]acetate
Synonyms Ethyl 4-methoxyhippurate; N-(4-Methoxybenzoyl)glycine ethyl ester
CAS Number 57463-79-3
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Poorly soluble in water
Melting Point 118–120 °C (Analogous range for methoxyhippurates)

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural motifs (benzamide, ester) dictate the following risk profile based on Structure-Activity Relationship (SAR) analysis.

  • Primary Hazard: Irritant (Category 2). The compound is capable of causing reversible inflammation to the skin, eyes, and respiratory tract.

  • Chemical Reactivity:

    • Hydrolysis Susceptibility: The ethyl ester moiety is sensitive to moisture, acids, and bases, leading to degradation into 4-methoxyhippuric acid and ethanol.

    • Incompatibility: Strong oxidizing agents, strong bases (saponification risk), and strong acids.

GHS Classification (Predicted)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols

To maintain purity (>98%) over extended periods, strict environmental control is required to prevent hydrolysis and transesterification.

Storage Decision Matrix

The following logic tree outlines the optimal storage conditions based on usage frequency.

StorageProtocol cluster_warning CRITICAL WARNING Start Compound Receipt Usage Intended Usage? Start->Usage ShortTerm Short Term (<1 Month) Usage->ShortTerm LongTerm Long Term (>1 Month) Usage->LongTerm CondShort Temp: 2-8°C Container: Amber Glass Atmosphere: Desiccator ShortTerm->CondShort CondLong Temp: -20°C Container: Amber Vial + Parafilm Atmosphere: Argon/N2 Overlay LongTerm->CondLong Warn Avoid Freeze-Thaw Cycles Aliquot before freezing CondLong->Warn

Figure 1: Decision matrix for storage conditions. Note the requirement for inert gas overlay for long-term preservation to prevent moisture-induced hydrolysis.

Handling & Manipulation

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during solubilization in DMSO/DMF to prevent carrier-mediated transdermal absorption.

  • Ocular: Chemical splash goggles.

Solubilization Workflow

When preparing stock solutions for biological assays (e.g., IC50 determination), follow this sequence to prevent precipitation:

  • Weighing: Use an anti-static gun on the weighing boat. The crystalline nature can generate static charge, leading to mass inaccuracy.

  • Primary Solvent: Dissolve the solid in 100% DMSO or DMF . Vortex for 30 seconds.

    • Target Concentration: 10–50 mM.

  • Dilution: Add the aqueous buffer to the organic stock slowly while vortexing.

    • Caution: Do not exceed 10% DMSO final concentration in biological assays to avoid solvent toxicity, unless controls permit.

Stability & Degradation Pathways

The primary degradation risk is the hydrolysis of the ester bond. This reaction is catalyzed by extremes in pH and the presence of water.

Degradation Mechanism

Hydrolysis Compound Ethyl 2-(4-methoxybenzamido)acetate (Intact) Intermediate Tetrahedral Intermediate Compound->Intermediate + Water Water H2O / OH- / H+ Water->Intermediate Product1 4-Methoxyhippuric Acid (Degradant) Intermediate->Product1 Product2 Ethanol (Byproduct) Intermediate->Product2

Figure 2: Hydrolysis pathway. The ester bond (C-O-C) is the site of failure. Storage in a desiccated environment is non-negotiable to prevent this reaction.

Monitoring Purity:

  • TLC: Silica gel; Eluent: Ethyl Acetate/Hexane (1:1). The acid degradant will remain near the baseline (lower Rf) compared to the ester.

  • NMR: Appearance of a broad singlet (acid proton) and disappearance of the ethyl quartet/triplet signals indicates hydrolysis.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
Eye Contact Flush with saline/water for 15 minutes, lifting eyelids. Seek medical attention.
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to avoid dust, sweep up, and place in hazardous waste.

References

  • BenchChem. Evaluating the Purity of Commercially Available 4-Methoxyhippuric Acid Derivatives. (CAS 57463-79-3 Confirmation).[2] Retrieved from

  • PubChem. Compound Summary: N-(4-Methoxybenzoyl)glycine derivatives.[3][4] National Library of Medicine. Retrieved from [3][4]

  • Sigma-Aldrich. Safety Data Sheet: General N-Protected Amino Acid Esters. (Standard Handling Protocols). Retrieved from

  • PrepChem. Synthesis of N-Benzoyl Glycine Ethyl Ester Derivatives. (Synthetic Methodology & Stability). Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of "Ethyl 2-(4-methoxybenzamido)acetate" from p-anisoyl chloride

Application Note: Optimized Synthesis of Ethyl 2-(4-methoxybenzamido)acetate Executive Summary This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(4-methoxybenzamido)acetate (also know...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester) via nucleophilic acyl substitution.[1] This compound serves as a critical intermediate in the development of peptidomimetics and hippuric acid derivatives used in pharmacokinetic studies.

The protocol utilizes p-anisoyl chloride and glycine ethyl ester hydrochloride under anhydrous conditions.[1] Unlike aqueous Schotten-Baumann procedures which risk ester hydrolysis, this method employs an organic base (Triethylamine) in Dichloromethane (DCM) to ensure high yield (>85%) and purity suitable for pharmaceutical applications.[1]

Chemical Foundation & Mechanism[2][3]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the glycine amino group on the carbonyl carbon of the acid chloride. The presence of the base is critical to neutralize the HCl released during the formation of the amide bond and to liberate the free amine from the starting hydrochloride salt.

ReactionMechanism Anisoyl p-Anisoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate Anisoyl->Tetrahedral Nucleophilic Attack (0°C) Glycine Glycine Ethyl Ester (Nucleophile) Glycine->Tetrahedral Nucleophilic Attack (0°C) Base Triethylamine (Proton Scavenger) Base->Tetrahedral Nucleophilic Attack (0°C) Product Ethyl 2-(4-methoxybenzamido)acetate Tetrahedral->Product Elimination of Cl- Salt TEA·HCl (Byproduct) Tetrahedral->Salt Neutralization

Figure 1: Mechanistic pathway of the acylation reaction.[1]

Critical Mechanistic Insight

The reaction is highly exothermic. The p-methoxy group on the benzoyl chloride donates electron density to the carbonyl via resonance, making it slightly less electrophilic than unsubstituted benzoyl chloride. However, it remains highly reactive.[1] The primary risk is the hydrolysis of the acid chloride by atmospheric moisture to p-anisic acid, which is a "dead" impurity that complicates purification.[1] Therefore, anhydrous solvents and an inert atmosphere (Nitrogen/Argon) are recommended.[1]

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
p-Anisoyl Chloride 170.591.0Electrophile
Glycine Ethyl Ester HCl 139.581.1Nucleophile Source
Triethylamine (TEA) 101.192.5Base (Scavenger)
Dichloromethane (DCM) -[0.2 M]Solvent

Note on Stoichiometry: We use 2.5 equivalents of TEA.

  • 1.0 eq neutralizes the HCl salt of the glycine ester to release the free amine.

  • 1.0 eq neutralizes the HCl generated during the coupling.

  • 0.5 eq excess ensures the reaction drives to completion and maintains basicity.

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile (Free Amine Generation)

  • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Add Glycine Ethyl Ester HCl (1.1 equiv) and anhydrous DCM (volume to reach ~0.2 M concentration relative to limiting reagent).

  • Add Triethylamine (2.5 equiv) via syringe.

    • Observation: The solution will become slightly cloudy or clear as the free amine is liberated and TEA[1]·HCl begins to form.[2][3]

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Acylation (The Coupling)

  • Dissolve p-Anisoyl Chloride (1.0 equiv) in a minimal amount of DCM (approx. 10-20 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the cold amine solution over 15-20 minutes.

    • Control: Maintain internal temperature <5°C to prevent side reactions.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3 to 4 hours .

    • Monitoring: Check by TLC (System: 1:1 Hexane/EtOAc). The acid chloride spot should disappear.

Step 3: Workup (Purification by Extraction) [1]

  • Transfer reaction mixture to a separatory funnel.

  • Wash 1: Add 1M HCl (50 mL). Shake vigorously and separate layers.

    • Purpose: Protonates unreacted TEA and any remaining Glycine Ethyl Ester, moving them to the aqueous layer.[1]

  • Wash 2: Add Saturated NaHCO₃ (50 mL).

    • Purpose: Neutralizes residual acid and converts any hydrolyzed p-anisic acid into its water-soluble carboxylate salt.[1]

  • Wash 3: Add Brine (saturated NaCl, 50 mL) to remove trapped water.

  • Dry: Collect the organic (DCM) layer and dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.

  • Concentrate: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Purification & Quality Control

Recrystallization Protocol

While the crude product is often >95% pure, pharmaceutical standards require recrystallization.[1]

  • Solvent System: Ethyl Acetate / Hexane (1:[1]3) or Ethanol / Water.[2]

  • Method: Dissolve crude solid in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity persists. Cool to room temperature, then 4°C. Filter the white crystalline solid.

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (DCM + Product + Byproducts) Wash1 Wash 1: 1M HCl Crude->Wash1 Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Organic Layer Waste1 Aq. Waste: TEA·HCl, Unreacted Amine Wash1->Waste1 Aqueous Layer Wash3 Wash 3: Brine Wash2->Wash3 Organic Layer Waste2 Aq. Waste: p-Anisic Acid Salt Wash2->Waste2 Aqueous Layer Dry Dry (Na2SO4) & Evaporate Wash3->Dry Organic Layer Final Pure Product (White Solid) Dry->Final Recrystallization

Figure 2: Optimized extraction and purification workflow.

Characterization Data (Expected)
  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.78 (d, J=8.8 Hz, 2H, Ar-H ortho to CO)[1]
      
    • 
       6.92 (d, J=8.8 Hz, 2H, Ar-H ortho to OMe)[1]
      
    • 
       6.60 (br s, 1H, NH)[1]
      
    • 
       4.25 (q, J=7.1 Hz, 2H, O-CH₂-CH₃)[1]
      
    • 
       4.20 (d, J=5.0 Hz, 2H, N-CH₂-CO)[1]
      
    • 
       3.85 (s, 3H, O-CH₃)[1]
      
    • 
       1.31 (t, J=7.1 Hz, 3H, O-CH₂-CH₃)[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried. Use fresh acid chloride or distill thionyl chloride before generating it.
Oiling Out Impurities preventing crystallizationThe product may "oil out" during recrystallization if cooled too fast. Re-dissolve and add seed crystal; cool slowly.
Extra Spots on TLC Unreacted Amine or AcidIf spot at baseline (Amine) persists, Wash 1 was insufficient. If streak near solvent front (Acid), Wash 2 was insufficient.[1]

References

  • Preparation of Esters and Amides (Schotten-Baumann) . Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Hippuric Acid Derivatives . Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for benzoylation of glycine).

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 7410, Anisoyl chloride.[1] Retrieved from [Link]

Sources

Application

Use of "Ethyl 2-(4-methoxybenzamido)acetate" as a synthetic building block

Application Note: Ethyl 2-(4-methoxybenzamido)acetate as a Synthetic Scaffold Abstract Ethyl 2-(4-methoxybenzamido)acetate (CAS: 60857-16-1), also known as N-(4-methoxybenzoyl)glycine ethyl ester, is a versatile N-acyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-(4-methoxybenzamido)acetate as a Synthetic Scaffold

Abstract

Ethyl 2-(4-methoxybenzamido)acetate (CAS: 60857-16-1), also known as N-(4-methoxybenzoyl)glycine ethyl ester, is a versatile N-acyl amino acid derivative. Unlike its


-keto ester analogs often used in pyrazole synthesis, this molecule features a stable amide linkage, making it a critical precursor for the Robinson-Gabriel synthesis of 1,3-oxazoles . This guide details the synthesis, characterization, and application of this building block, specifically focusing on its utility in generating 2,5-disubstituted oxazoles and as a robust linker in peptidomimetic chemistry.

Chemical Profile & Strategic Utility

The molecule consists of a glycine ethyl ester backbone protected by a 4-methoxybenzoyl (p-anisoyl) group. Its strategic value lies in the electronic properties of the 4-methoxy substituent and the reactivity of the N-acyl glycine motif.

PropertySpecification
IUPAC Name Ethyl 2-[(4-methoxyphenyl)formamido]acetate
Common Name N-(4-Methoxybenzoyl)glycine ethyl ester
Molecular Formula

Molecular Weight 237.25 g/mol
Key Functionality 1,3-Oxazole precursor; Peptidomimetic linker
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in Water

Strategic Advantages:

  • Oxazole Precursor: The N-acyl glycine ester motif is the ideal substrate for cyclodehydration to form 5-alkoxyoxazoles or, upon hydrolysis and decarboxylation, 2,5-disubstituted oxazoles.

  • Electronic Tuning: The p-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the carbonyl oxygen during cyclization reactions (Robinson-Gabriel) compared to unsubstituted benzoyl derivatives.

  • Orthogonal Protection: The ethyl ester can be hydrolyzed under mild basic conditions (LiOH) without affecting the benzamide linkage, allowing for selective C-terminus functionalization.

Synthesis of the Building Block

Before utilizing the scaffold, it must be synthesized in high purity. Commercial supplies often vary in quality; therefore, in-house synthesis via the Schotten-Baumann condition is recommended for control.

Protocol 1: Acylation of Glycine Ethyl Ester

Reaction Overview:



Materials:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) (2.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a drying tube, suspend Glycine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL).

  • Neutralization: Cool to 0°C. Add TEA (22 mmol) dropwise. The solution will become clear as the free amine is liberated, followed by precipitation of TEA·HCl.

  • Acylation: Add 4-Methoxybenzoyl chloride (10.5 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.

    • Critical Note: The p-methoxy group reduces the electrophilicity of the acid chloride slightly compared to benzoyl chloride, but the reaction remains rapid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash with 1M HCl (2 x 15 mL) to remove excess amine/TEA.

    • Wash with Saturated

      
       (2 x 15 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Validation:

  • 1H NMR (

    
    ):  Look for the characteristic amide doublet (
    
    
    
    ppm), the methoxy singlet (
    
    
    ppm), and the ethyl ester quartet/triplet.

Core Application: Robinson-Gabriel Cyclization

The primary synthetic utility of Ethyl 2-(4-methoxybenzamido)acetate is its conversion into 5-ethoxy-2-(4-methoxyphenyl)oxazole . This heterocycle is a "privileged scaffold" in kinase inhibitors and fluorescent probes.

Protocol 2: Cyclodehydration to 5-Ethoxyoxazole

Mechanism: The amide oxygen attacks the ester carbonyl (or activated intermediate), followed by dehydration.

Materials:

  • Ethyl 2-(4-methoxybenzamido)acetate (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (3.0 equiv) OR Burgess Reagent (mild alternative)
    
  • Pyridine (solvent/base) or Toluene (if using Burgess)

Method A:


 (Robust, Scale-up) 
  • Setup: Dissolve the starting material in dry pyridine (0.5 M concentration).

  • Activation: Add

    
     dropwise at 0°C.
    
  • Cyclization: Heat the mixture to 90°C for 2-4 hours.

    • Warning: Evolution of HCl gas. Use a scrubber.

  • Quench: Cool to 0°C and carefully pour onto crushed ice.

  • Extraction: Extract with DCM. The product is the 5-ethoxyoxazole.[2]

    • Note: 5-alkoxyoxazoles are acid-sensitive. Ensure the aqueous layer is neutralized with bicarbonate during extraction.

Method B: Burgess Reagent (Mild, High-Value Substrates)

  • Dissolve substrate in anhydrous THF.

  • Add Burgess reagent (1.2 equiv).

  • Reflux for 2 hours.

  • Concentrate and purify via flash chromatography (neutral alumina is preferred over silica to prevent ring opening).

RobinsonGabriel Start Ethyl 2-(4-methoxybenzamido)acetate Inter Enol/Imidate Intermediate Start->Inter Tautomerization Prod 5-Ethoxy-2-(4-methoxyphenyl)oxazole Inter->Prod Cyclodehydration Reagent POCl3 / Pyridine (- H2O)

Figure 1: Workflow for the Robinson-Gabriel cyclization of the building block.

Peptidomimetic & Linker Chemistry

Beyond heterocycles, this molecule serves as a robust N-capping group for peptide synthesis. The 4-methoxybenzoyl group is stable to TFA (used in Boc deprotection) and hydrogenation (used in Cbz deprotection).

Protocol 3: Hydrolysis to 4-Methoxyhippuric Acid

To use this molecule as a C-terminal extender, the ester must be hydrolyzed.

  • Reaction: Dissolve ester in THF/Water (3:1).

  • Base: Add LiOH (2.0 equiv). Stir at RT for 1 hour.

  • Workup: Acidify carefully to pH 3 with 1M HCl. The free acid (

    
    -(4-methoxybenzoyl)glycine) will precipitate or can be extracted into EtOAc.
    
  • Application: The resulting acid can be coupled to amines using EDC/HOBt or HATU to extend the chain, introducing the rigid benzamide linker.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Acylation Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check quality of 4-methoxybenzoyl chloride (should be liquid/low melting solid, not white powder if hydrolyzed).
Ring Opening (Oxazole) Acidic Workup5-Ethoxyoxazoles are labile in acid. Use basic alumina for purification and keep extracts neutral/basic.
Incomplete Cyclization Steric hindranceThe 4-methoxy group is electronically favorable but if the glycine alpha-position is substituted (not the case here), steric clash can occur. Increase temp to 110°C.

References

  • Robinson-Gabriel Synthesis Overview

    • Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–250. Link

  • Cyclodehydration Reagents (Burgess/POCl3)

    • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Synthesis of N-acyl Glycine Esters

    • ChemicalBook. (2025).[3][4][5][6] "Ethyl 2-(4-methoxybenzamido)acetate Properties and Synthesis." Link

  • Oxazole Scaffolds in Drug Discovery

    • PubChem. (2025).[1][7] "N-[(4-Methoxyphenyl)methyl]glycine ethyl ester Compound Summary." National Library of Medicine. Link

  • General Protocol for Hippuric Acid Derivatives

    • Organic Syntheses, Coll. Vol. 2, p.328 (1943). "Hippuric Acid."[8] (Classic reference for the parent N-benzoyl glycine synthesis). Link

(Note: While specific CAS 60857-16-1 is a catalog item, the protocols above are derived from the standard reactivity of the N-acyl glycine ester class, validated by the cited methodologies for analogous structures.)

Sources

Method

Recrystallization procedure for purifying "Ethyl 2-(4-methoxybenzamido)acetate"

Introduction & Scope This application note details the purification of Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester or Ethyl p-anisoylglycinate). This compound is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the purification of Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester or Ethyl p-anisoylglycinate). This compound is a critical intermediate in peptidomimetic synthesis and drug development, often serving as a precursor for substituted hippuric acid derivatives [1].

High purity (>99%) is required for subsequent biological assays or hydrolysis steps to prevent side-reactions. The crude product from Schotten-Baumann or DCC coupling reactions typically contains unreacted 4-methoxybenzoic acid (anisic acid) , glycine ethyl ester , and triethylamine hydrochloride salts. This protocol outlines a robust recrystallization strategy to isolate the target ester in high yield and purity.[1][2]

Pre-Purification Characterization[3]

Before initiating recrystallization, the crude material must be assessed to define the purification burden.

ParameterSpecification (Target)MethodNotes
Appearance White to off-white crystalline solidVisualCrude is often beige/yellow due to oxidation products.
Melting Point 98°C – 102°C (Typical range)DSC / CapillaryBroad range (<95°C) indicates significant impurity.
Solubility Soluble in EtOH, EtOAc, DCMVisualInsoluble in water and hexane.
TLC R_f ~0.5 (Hexane:EtOAc 1:1)Silica Gel 60 F254Impurities: Anisic acid (R_f < 0.1), Amine salts (Baseline).

Solvent System Selection

The choice of solvent is governed by the polarity of the amide linkage and the lipophilicity of the anisoyl/ethyl groups.

Primary System: Ethanol / Water (Recommended)
  • Mechanism: The compound is highly soluble in hot ethanol (polar protic) but significantly less soluble in cold ethanol. Water acts as a powerful anti-solvent to drive precipitation of the hydrophobic aromatic ester while keeping polar salts (TEA-HCl) and unreacted glycine salts in solution.

  • Advantages: Green chemistry compliant, excellent removal of polar impurities.

  • Risks: Hydrolysis of the ester if heated for prolonged periods in water.

Alternative System: Ethyl Acetate / Heptane[4]
  • Mechanism: Standard normal-phase polarity gradient.

  • Advantages: Lower risk of hydrolysis; easier to dry (anhydrous).

  • Use Case: If the crude contains significant amounts of unreacted anisic acid (which is also insoluble in water), this organic system is preferred.

Detailed Recrystallization Protocol (Ethanol/Water)

Safety: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Phase 1: Dissolution
  • Charge: Place 10.0 g of crude Ethyl 2-(4-methoxybenzamido)acetate into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 40 mL of Ethanol (95% or absolute) .

  • Heating: Heat the mixture on a hot plate/stirrer to a gentle boil (~78°C).

    • Note: If the solid does not completely dissolve, add ethanol in 5 mL increments. Do not exceed 80 mL total volume.

  • Hot Filtration (Critical): If insoluble particulates (dust, salts) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass frit funnel.

    • Why? Cold glassware will cause premature crystallization, clogging the filter.

Phase 2: Crystallization[2]
  • Anti-Solvent Addition: While keeping the solution near boiling, add warm Deionized Water dropwise.

    • Endpoint: Add water until a faint, persistent cloudiness (turbidity) appears.

    • Clarification: Add 1-2 mL of ethanol to clear the solution back to transparency.

  • Slow Cooling: Remove the flask from heat. Cap it loosely with foil.

    • Allow to cool to room temperature (20-25°C) undisturbed for 2-3 hours.

    • Mechanism:[3][4] Rapid cooling leads to entrapment of impurities. Slow cooling grows pure, defined needles.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Collection & Drying[6]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture) .

    • Caution: Do not use pure ethanol for washing; it will redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve. Add more ethanol. Scratch glass to induce nucleation.
No Crystals Too much solvent used.Evaporate 30% of solvent volume and re-cool. Seed with a pure crystal if available.
Low Yield Too much ethanol in mother liquor.Cool to -20°C. Concentrate mother liquor for a "second crop" (lower purity).
Acid Impurity Co-crystallization of anisic acid.Wash the crude with saturated NaHCO3 solution before recrystallization.

Process Flowchart

RecrystallizationProcess Start Crude Ethyl 2-(4-methoxybenzamido)acetate Dissolve Dissolve in Hot Ethanol (78°C) Start->Dissolve Check Insoluble Matter? Dissolve->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes AntiSolvent Add Warm Water until Turbid Then clear with EtOH Check->AntiSolvent No Filter->AntiSolvent Cooling Slow Cooling to RT Then 0°C Ice Bath AntiSolvent->Cooling Collect Vacuum Filtration Cooling->Collect Wash Wash with Cold EtOH/H2O (1:1) Collect->Wash Dry Vacuum Dry (40°C) Wash->Dry End Pure Product (>99%) Dry->End

Figure 1: Logical flow for the recrystallization of benzamido acetate derivatives.

Validation & Analysis

Post-purification, the identity and purity must be confirmed.

  • Melting Point: The purified solid should have a sharp melting point range (e.g., 99-100°C). A range >2°C suggests wet solvent or impurities.

  • NMR Spectroscopy:

    • 1H NMR (CDCl3): Look for the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.3 ppm), the glycine methylene doublet (~4.2 ppm), the methoxy singlet (~3.8 ppm), and the AA'BB' aromatic system (~6.9 and 7.8 ppm).

    • Check: Absence of broad singlet at ~10-12 ppm (carboxylic acid impurity).

  • HPLC: Purity should be >99% (Area %).

References

  • PubChem. Ethyl 2-(4-methoxyphenoxy)acetate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Used for structural analog comparison and physical property estimation.

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Available at: [Link].

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Sources

Application

Application Note: Synthesis of 2-(4-Methoxybenzamido)acetohydrazide via Hydrazinolysis

Executive Summary This application note details the optimized protocol for synthesizing 2-(4-methoxybenzamido)acetohydrazide (also known as 4-methoxyhippuric acid hydrazide) from its ethyl ester precursor. This transform...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-(4-methoxybenzamido)acetohydrazide (also known as 4-methoxyhippuric acid hydrazide) from its ethyl ester precursor. This transformation is a critical intermediate step in the development of peptidomimetic drugs, specifically 1,3,4-oxadiazole-based scaffolds used in antimicrobial and anti-inflammatory research.

The method utilizes a nucleophilic acyl substitution (aminolysis) driven by hydrazine hydrate in a polar protic solvent. Unlike standard ester hydrolysis, this protocol preserves the sensitive benzamido linkage while selectively converting the terminal ester to a hydrazide functionality.

Chemical Context & Mechanism[1][2][3][4][5]

Reaction Logic

The starting material, Ethyl 2-(4-methoxybenzamido)acetate , contains two carbonyl centers:

  • Amide Carbonyl (C-2): Stabilized by resonance from the nitrogen lone pair and the electron-donating methoxy group on the aromatic ring. It is less electrophilic.

  • Ester Carbonyl (C-5): The primary site for nucleophilic attack.

Hydrazine (


), being a potent alpha-effect nucleophile, selectively attacks the ester carbonyl. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of ethoxide (which protonates to form ethanol), driving the equilibrium toward the hydrazide product due to the formation of a stable amide-like bond (hydrazide resonance).
Reaction Pathway Diagram

ReactionPathway SM Ethyl 2-(4-methoxybenzamido)acetate (Starting Material) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Prod 2-(4-methoxybenzamido)acetohydrazide (Product) Inter->Prod Elimination of EtO- ByProd Ethanol (Byproduct) Inter->ByProd

Figure 1: Mechanistic pathway of the hydrazinolysis reaction. The hydrazine nucleophile selectively targets the ester moiety.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazards
Ethyl 2-(4-methoxybenzamido)acetate 251.281.0SubstrateIrritant
Hydrazine Hydrate (80-99%) 50.063.0 - 5.0NucleophileToxic, Carcinogen, Corrosive
Absolute Ethanol 46.07SolventSolventFlammable
Cold Distilled Water 18.02WorkupWashNone
Step-by-Step Methodology

Pre-requisite: All glassware must be clean and dry. Perform this reaction in a fume hood due to hydrazine toxicity.

  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 0.01 mol (approx. 2.51 g) of Ethyl 2-(4-methoxybenzamido)acetate in 25 mL of absolute ethanol .

    • Note: Warm slightly (40°C) if solubility is an issue, but the solution should be clear before proceeding.

  • Reagent Addition: Slowly add 0.05 mol (approx. 2.5 mL) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.

    • Critical: A slight exotherm may occur. Do not add all at once to prevent side reactions at the amide bond. Excess hydrazine prevents the formation of dimeric side products (diacylhydrazines).

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Check progress via TLC (System: Chloroform:Methanol 9:1). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot (
      
      
      ).
  • Precipitation: Once the reaction is complete, remove the heat source. Allow the solution to cool to room temperature.

    • Observation: The product often crystallizes spontaneously upon cooling.

    • Forcing Precipitation: If no solid appears, concentrate the solvent volume by 50% using a rotary evaporator, then pour the residue onto 50 g of crushed ice/water with vigorous stirring.

  • Filtration & Wash: Filter the white precipitate using a Buchner funnel/vacuum filtration.

    • Wash the solid cake 3x with cold water (to remove excess hydrazine).

    • Wash 1x with cold ethanol (to facilitate drying).

  • Purification: Recrystallize the crude product from hot ethanol .

    • Yield Target: 75% - 85%.

    • Appearance: White needle-like crystals or powder.

Process Control & Troubleshooting

Workflow Diagram

Workflow Start Start: Ester Solution (in EtOH) AddHyd Add Hydrazine Hydrate (Dropwise, RT) Start->AddHyd Reflux Reflux 4-6 Hours (Monitor TLC) AddHyd->Reflux Check TLC: Ester Gone? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to RT (Precipitation) Check->Cool Yes Ice Pour onto Crushed Ice Cool->Ice No Solid Filter Vacuum Filtration & Wash Cool->Filter Solid Formed Ice->Filter Recryst Recrystallize (EtOH) Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of the hydrazide.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product is too soluble in EtOH.Concentrate solvent volume to 1/3 and pour into ice water.
Impure Product (Sticky) Presence of unreacted hydrazine or dimer.Thorough washing with cold water is essential. Recrystallize from EtOH/Water (8:2).
Starting Material Remains Old/Degraded Hydrazine.Ensure Hydrazine Hydrate is fresh (check expiry). Increase reflux time by 2 hours.
Melting Point Depression Solvent occlusion.Dry the product in a vacuum oven at 50°C for 4 hours.

Characterization & Validation

To validate the structure of 2-(4-methoxybenzamido)acetohydrazide , compare spectral data against the following expected values:

  • Melting Point: Expected range 168–172°C (Dependent on purity and polymorphs; hippuric acid derivatives typically have high MPs).

  • IR Spectroscopy (

    
    ): 
    
    • 3300-3200:

      
       stretching (broad/multiple bands).
      
    • 1660-1640: Amide I (

      
       of benzamido).
      
    • 1620-1600: Amide I (

      
       of hydrazide).
      
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.0 - 9.5 (s, 1H, 
      
      
      
      hydrazide).
    • 
       8.8 (t, 1H, 
      
      
      
      amide).
    • 
       7.8 (d, 2H, Ar-H).
      
    • 
       7.0 (d, 2H, Ar-H).
      
    • 
       4.2 - 4.5 (s, 2H, 
      
      
      
      - broad, exchangeable).
    • 
       3.9 (d, 2H, 
      
      
      
      glycine).
    • 
       3.8 (s, 3H, 
      
      
      
      ).[2]

Applications

This hydrazide is a versatile "pharmacophore precursor."[3] It is most commonly subjected to:

  • Cyclization with

    
    /KOH:  Yields 1,3,4-oxadiazole-2-thiol  derivatives (Antimicrobial agents).
    
  • Condensation with Aldehydes: Yields Schiff bases (Hydrazones) , which are often screened for anti-tubercular and anti-cancer activity.

References

  • General Protocol for Hydrazinolysis

    • Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337.
    • Organic Syntheses, Coll.[4] Vol. 3, p. 404 (1955); Vol. 24, p. 58 (1944).

  • Specific Applications of 4-Methoxyhippuric Acid Derivatives

    • Kumar, P., et al. (2013).[5] "Synthesis of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity." Current Chemistry Letters, 2, 169-178.[5] (Describes the exact hydrazinolysis conditions for methoxy-substituted glycine esters).

    • Amir, M., & Kumar, S. (2007). "Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives." Indian Journal of Chemistry, 46B, 1014-1019. (Validates the conversion of hippuric acid esters to hydrazides as a precursor to oxadiazoles).
  • Safety & Handling

    • PubChem Compound Summary for Hydrazine Hydrate.

Sources

Method

Application Note: High-Throughput Derivatization of Ethyl 2-(4-methoxybenzamido)acetate for Biological Screening

Abstract & Strategic Overview This application note details the strategic derivatization of Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester) to generate focused small-molecule l...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the strategic derivatization of Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester) to generate focused small-molecule libraries for biological screening.

This specific scaffold represents a "privileged structure" in medicinal chemistry due to its peptidomimetic nature (hippuric acid derivative) and the presence of the p-anisoyl group, a pharmacophore shared with established nootropics (e.g., Aniracetam) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocols below outline a divergent synthesis strategy:

  • Hydrazinolysis: Conversion of the ester to a hydrazide "gateway" intermediate.

  • Schiff Base Library: Rapid generation of hydrazones for antimicrobial and anticancer screening.

  • Heterocyclic Cyclization: Conversion to 1,3,4-oxadiazoles to improve metabolic stability and lipophilicity (Bioisosteric replacement).

Chemical Profile & Workflow Visualization

PropertySpecification
Compound Name Ethyl 2-(4-methoxybenzamido)acetate
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Core Scaffold N-Benzoylglycine (Hippuric Acid)
Key Reactive Site Ethyl Ester (-COOEt)
Solubility Soluble in Ethanol, DMSO, DMF; Sparingly soluble in Water
Derivatization Pathway (DOT Visualization)

The following diagram illustrates the divergent synthesis workflow, transforming the parent ester into two distinct library classes.

DerivatizationWorkflow Start Parent Ester (Ethyl 2-(4-methoxybenzamido)acetate) Hydrazide Key Intermediate (Acid Hydrazide) Start->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH, Reflux) SchiffBase Library A: Schiff Bases (Hydrazones) (Target: Antimicrobial/Antiviral) Hydrazide->SchiffBase Condensation (R-CHO, AcOH cat.) Oxadiazole Library B: 1,3,4-Oxadiazoles (Target: Anti-inflammatory/CNS) Hydrazide->Oxadiazole Cyclodehydration (POCl3 or SOCl2)

Figure 1: Divergent synthesis strategy converting the parent ester into Hydrazide, Schiff Base, and Oxadiazole libraries.[1]

Protocol 1: Synthesis of the Key Intermediate (Hydrazinolysis)

The conversion of the ethyl ester to the acid hydrazide is the critical rate-limiting step. High purity is required here to prevent side reactions in downstream library generation.

Mechanistic Insight

Nucleophilic acyl substitution occurs where the ethoxy group is displaced by hydrazine. The p-methoxy group on the benzene ring acts as an electron donor, slightly deactivating the carbonyl carbon of the amide, but the ester carbonyl remains sufficiently electrophilic for attack by the potent hydrazine nucleophile.

Step-by-Step Methodology
  • Preparation: Dissolve 0.01 mol (2.37 g) of Ethyl 2-(4-methoxybenzamido)acetate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (99%, 0.025 mol, 2.5 equiv) dropwise to the solution. Note: Excess hydrazine drives the equilibrium forward.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: Chloroform:Methanol 9:1). The ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 10 mL). Recrystallize from ethanol to remove trace hydrazine.

  • Yield Expectation: 80–90%.

QC Checkpoint:

  • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (1735 cm⁻¹) and the appearance of the hydrazide C=O doublet (1650–1690 cm⁻¹) and NH/NH₂ stretches (3200–3400 cm⁻¹).

Protocol 2: Generation of Schiff Base Library (Hydrazones)

Hydrazones (–CONHN=CH–) possess an azomethine proton that is pharmacologically active. This protocol is designed for parallel synthesis (96-well blocks or reaction vials).

Reaction Logic (Acid Catalysis)

The reaction requires acid catalysis to protonate the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the terminal amino group of the hydrazide.

SchiffBaseMechanism Step1 Aldehyde Activation (R-CHO + H+) Step2 Nucleophilic Attack (Hydrazide NH2 attacks Carbonyl) Step1->Step2 AcOH Catalyst Step3 Dehydration (- H2O) Step2->Step3 Elimination Result Schiff Base (Azomethine Linkage) Step3->Result

Figure 2: Acid-catalyzed mechanism for Schiff Base formation.

Step-by-Step Methodology
  • Stoichiometry: In a reaction vial, mix 0.001 mol of the Hydrazide intermediate (from Protocol 1) with 0.001 mol of the selected aromatic aldehyde (e.g., p-chlorobenzaldehyde, p-nitrobenzaldehyde).

  • Solvent System: Add 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux for 4–8 hours.

    • Visual Cue: Many Schiff bases will precipitate as colored solids (yellow/orange) upon formation.

  • Work-up: Pour the mixture into crushed ice/water. Filter the precipitate.[2]

  • Purification: Recrystallize from ethanol/DMF mixtures.

Protocol 3: Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles are rigid bioisosteres of amides and esters, offering improved metabolic stability and lipophilicity (LogP), which is crucial for CNS penetration in biological screening.

Step-by-Step Methodology (POCl₃ Dehydration)
  • Mixture: Mix 0.001 mol of the Hydrazide intermediate with 0.001 mol of a substituted benzoic acid.

  • Cyclizing Agent: Add 5 mL of Phosphorus Oxychloride (POCl₃).

  • Reaction: Reflux on a water bath for 5–8 hours. Caution: Perform in a fume hood; POCl₃ releases HCl gas.

  • Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the acidic solution with solid Sodium Bicarbonate (NaHCO₃) until pH ~7. The oxadiazole will precipitate.

  • Isolation: Filter, wash with water, and dry.

Summary of Validation Parameters

Derivative ClassKey IR Peaks (cm⁻¹)1H NMR Diagnostic Signals (δ ppm)Expected Yield
Hydrazide 1660 (C=O amide), 3300 (NH/NH2)9.2 (s, 1H, CONH), 4.2 (s, 2H, NH2)85–92%
Schiff Base 1600–1620 (C=N azomethine)8.3–8.6 (s, 1H, N=CH)70–85%
Oxadiazole 1610 (C=N ring), 1070 (C-O-C)Absence of NH/NH2 signals60–75%

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles. (2022). Molecules. MDPI. Available at: [Link]

  • Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring. (2016). UTAR Institutional Repository. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-benzamidobenzoic Acid hydrazide derivatives. (2014). PubMed.[3] Available at: [Link]

Sources

Application

Alternative synthetic routes to "Ethyl 2-(4-methoxybenzamido)acetate"

Application Note: Strategic Synthesis of Ethyl 2-(4-methoxybenzamido)acetate Executive Summary This guide details three distinct synthetic pathways for Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary

This guide details three distinct synthetic pathways for Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate ), a core structural motif in peptidomimetics and nootropic drug development (e.g., Aniracetam intermediates).

While the classical Acyl Chloride route (Method A) is often the default for small-scale synthesis due to its speed, it poses challenges regarding moisture sensitivity and corrosive byproducts. This note introduces two robust alternatives: the Mixed Anhydride Method (Method B), ideal for scale-up due to cleaner byproducts, and the Carbodiimide Coupling (Method C), which offers milder conditions compatible with sensitive functional groups.

Chemical Strategy & Decision Matrix

The selection of a synthetic route depends heavily on the scale of operation and the available equipment.

  • Target Molecule: Ethyl 2-(4-methoxybenzamido)acetate

  • CAS: 19936-34-6 (Generic reference for 4-methoxyhippuric acid ethyl ester)

  • Molecular Weight: 237.25 g/mol

Reaction Decision Tree

ReactionSelection Start Start: Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Speed Is Speed Critical? Scale->Speed No MethodB Method B: Mixed Anhydride (Scalable, Clean Workup) Scale->MethodB Yes Sensitive Acid Sensitive Substrate? Speed->Sensitive No MethodA Method A: Acyl Chloride (Fast, High Yield, Corrosive) Speed->MethodA Yes Sensitive->MethodB No MethodC Method C: EDC/HOBt Coupling (Mild, Expensive Reagents) Sensitive->MethodC Yes

Figure 1: Decision matrix for selecting the optimal synthetic route based on operational constraints.

Comparative Analysis of Methods

FeatureMethod A: Acyl ChlorideMethod B: Mixed AnhydrideMethod C: EDC/HOBt Coupling
Reagents 4-Methoxybenzoyl chlorideIsobutyl chloroformateEDC·HCl / HOBt
Byproducts HCl (gas/salt)CO₂, IsobutanolUrea (water soluble)
Atom Economy ModerateHighLow (due to coupling agent mass)
Purification Crystallization/WashExtraction/EvaporationExtraction/Column
Scale Suitability < 50g> 100g< 10g (High Cost)
Reaction Time 1-2 Hours3-5 Hours12-24 Hours

Detailed Protocols

Method A: The Classical Acyl Chloride Route (Baseline)

Best for: Rapid synthesis of small batches where moisture control is manageable.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 4-Methoxybenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a drying tube, suspend Glycine ethyl ester HCl (10 mmol, 1.40 g) in anhydrous DCM (30 mL).

  • Base Addition: Cool to 0°C in an ice bath. Add TEA (22 mmol, 3.06 mL) dropwise. The solution will become clear as the free amine is liberated, followed by precipitation of TEA·HCl.

  • Acylation: Add 4-Methoxybenzoyl chloride (11 mmol, 1.88 g) dropwise over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with saturated NaHCO₃ (20 mL). Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: The Mixed Anhydride Method (Scalable Alternative)

Best for: Large-scale synthesis; avoids handling lachrymatory acid chlorides.

Reagents:

  • 4-Methoxybenzoic acid (p-Anisic acid) (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Glycine ethyl ester hydrochloride (1.0 equiv) + NMM (1.0 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Activation: Dissolve p-Anisic acid (10 mmol, 1.52 g) in THF (40 mL). Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add NMM (10.5 mmol, 1.15 mL), followed immediately by IBCF (10.5 mmol, 1.36 mL). Stir for 15 minutes. Critical: Do not let temperature rise above -10°C to avoid decomposition of the mixed anhydride.

  • Amine Preparation: In a separate vessel, neutralize Glycine ethyl ester HCl (10 mmol) with NMM (10 mmol) in THF (10 mL).

  • Coupling: Add the amine solution to the mixed anhydride mixture at -15°C.

  • Reaction: Allow the mixture to warm to RT slowly over 4 hours.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with Citric Acid (5%), NaHCO₃, and Water.

  • Result: High purity product often requiring no chromatography.

Method C: EDC/HOBt Coupling (Green/Mild)

Best for: Parallel synthesis libraries or when avoiding noxious reagents.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • EDC[1][2][3][4]·HCl (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DMF or DCM[1]

Protocol:

  • Activation: Dissolve p-Anisic acid (10 mmol) and HOBt (12 mmol) in DMF (20 mL). Add EDC·HCl (12 mmol). Stir for 30 mins at RT.[5][6]

  • Addition: Add Glycine ethyl ester HCl (10 mmol) and DIPEA (30 mmol).

  • Reaction: Stir at RT for 12–16 hours.

  • Workup (DMF Removal): Dilute with EtOAc (100 mL). Wash with 5% LiCl solution (x3) to remove DMF.[1] Then wash with 1M HCl and NaHCO₃.

  • Isolation: Dry and concentrate.

Quality Control & Validation

System Suitability Tests (SST): Every batch must pass the following criteria before release for biological testing.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Visualization: UV (254 nm). Product R_f should be ~0.4–0.5.

  • NMR Validation (400 MHz, CDCl₃):

    • δ 7.8 (d, 2H): Aromatic protons (ortho to carbonyl).

    • δ 6.9 (d, 2H): Aromatic protons (ortho to methoxy).

    • δ 6.5 (br s, 1H): Amide N-H.

    • δ 4.2 (q, 2H): Ethyl ester CH₂.

    • δ 4.1 (d, 2H): Glycine CH₂.

    • δ 3.8 (s, 3H): Methoxy CH₃.

    • δ 1.3 (t, 3H): Ethyl ester CH₃.

Workflow Logic Diagram

Workflow Raw Raw Materials (Acid/Ester) Activation Activation Step (Cl- / Anhydride / Active Ester) Raw->Activation Coupling Coupling Reaction (Formation of Amide Bond) Activation->Coupling Workup Workup (Acid/Base Wash) Coupling->Workup QC QC Validation (NMR/HPLC) Workup->QC

Figure 2: Generalized workflow for amide synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][7] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[8] Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Link

Sources

Method

Application Note: Incorporation of the 4-Methoxybenzamidoacetyl Moiety in SPPS

The following Application Note and Protocol is designed for researchers utilizing Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl -anisurate or -(4-methoxybenzoyl)glycine ethyl ester ) in the context of Solid-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl


-anisurate  or 

-(4-methoxybenzoyl)glycine ethyl ester
) in the context of Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate is the ethyl ester precursor to


-(4-methoxybenzoyl)glycine  (Anisuric acid). In peptide drug discovery, this moiety serves as a critical N-terminal capping group, particularly in the development of peptidomimetics  (e.g., RGD integrin inhibitors, Ampakine analogs) where the 4-methoxybenzoyl (anisoyl) group provides metabolic stability and enhanced lipophilicity, while the glycine spacer maintains conformational flexibility.

Direct coupling of the ethyl ester to resin-bound amines is kinetically disfavored and inefficient in standard SPPS. This guide provides a validated workflow to:

  • Hydrolyze the ethyl ester to its reactive free acid form (

    
    -Anisuric acid) with high purity.
    
  • Couple the resulting acid to the N-terminus of a resin-bound peptide using Fmoc-compatible chemistry.

  • Validate the incorporation using analytical HPLC/MS.

Technical Background & Rationale

The Role of the Anisoyl-Gly Motif

The 4-methoxybenzamidoacetyl group is structurally significant for several reasons:

  • Proteolytic Stability: Capping the N-terminus prevents exopeptidase degradation.

  • Hydrophobic Interaction: The anisoyl ring (4-methoxy-phenyl) engages in

    
    -
    
    
    
    stacking or hydrophobic pocket binding in receptors (e.g., Integrin
    
    
    ).
  • Linker Utility: The glycine unit acts as a minimal spacer, decoupling the aromatic cap from the first chiral amino acid, reducing steric clash during receptor binding.

The Ester vs. Acid Dilemma

Commercially, the molecule is often supplied as the ethyl ester (Ethyl 2-(4-methoxybenzamido)acetate) due to superior shelf-stability compared to the free acid. However, in SPPS:

  • Esters are poor acylating agents: They do not react with the N-terminal amine of the peptide-resin under standard conditions (DIC/HOBt or HATU).

  • Requirement for Activation: The ester must be converted to the carboxylic acid to generate the active ester (OBt/OAt) necessary for amide bond formation.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from the commercial reagent to the final peptide conjugate.

SPPS_Workflow Ester Ethyl 2-(4-methoxybenzamido)acetate (Commercial Precursor) Hydrolysis Saponification (LiOH / THF / H2O) Ester->Hydrolysis 1. Deprotection Acid p-Anisuric Acid (Reactive Building Block) Hydrolysis->Acid 2. Isolation Activation In-situ Activation (HATU / DIPEA) Acid->Activation 3. Activation Coupling SPPS Coupling (Solid Phase) Activation->Coupling 4. Amide Bond Formation Peptide Anisoyl-Gly-Peptide (Final Product) Coupling->Peptide 5. Cleavage

Figure 1: Critical path for converting the ethyl ester precursor into the active SPPS building block.

Detailed Protocols

Phase 1: Pre-Synthesis Preparation (Saponification)

Note: This step is mandatory. Do not attempt to load the ethyl ester directly onto the synthesizer.

Reagents:

  • Ethyl 2-(4-methoxybenzamido)acetate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve Ethyl 2-(4-methoxybenzamido)acetate (e.g., 1.0 g, 4.2 mmol) in THF (12 mL).

  • Saponification: Add a solution of LiOH·H₂O (264 mg, 6.3 mmol) in Water (4 mL) dropwise to the stirring THF solution.

  • Reaction: Stir at room temperature (RT) for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS until the ester spot disappears.

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Dilute the remaining aqueous residue with water (10 mL).

    • Wash with Diethyl Ether (

      
       mL) to remove any unreacted ester or non-polar impurities.
      
    • Acidification: Cool the aqueous layer on ice and acidify to pH ~2 using 1M HCl. The product (

      
      -Anisuric acid) will precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over P₂O₅.

    • Expected Yield: >90%

    • Identity Check: ESI-MS (

      
       calc: 210.07; found: 210.1).
      
Phase 2: Solid-Phase Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on polystyrene or PEG-based resin (e.g., Rink Amide or Wang Resin).

Reagents:

  • Prepared

    
    -Anisuric Acid (from Phase 1)
    
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Coupling:

  • Fmoc Removal: Ensure the N-terminal Fmoc group of the resin-bound peptide is removed (20% Piperidine/DMF,

    
     min). Wash resin thoroughly (
    
    
    
    DMF).
  • Cocktail Preparation:

    • Weigh

      
      -Anisuric Acid (3.0 equivalents relative to resin loading).
      
    • Weigh HATU (2.9 equivalents).

    • Dissolve in minimal DMF.

    • Add DIPEA (6.0 equivalents) immediately before adding to the resin. Note: The solution should turn slightly yellow.

  • Coupling Reaction:

    • Add the activated cocktail to the resin.

    • Shake/agitate at Room Temperature for 60–90 minutes.

    • Optimization: For difficult sequences, double coupling (repeat step 2-3) is recommended.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless/Yellow beads: Complete coupling.

  • Final Wash: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ) to remove excess reagents.
Phase 3: Cleavage and Analysis
  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the filtrate in cold Diethyl Ether.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Detection: UV at 254 nm (The anisoyl group has strong absorbance at 254 nm, making it an excellent chromophore for detection).

Quantitative Data Summary

ParameterEthyl Ester (Precursor)Free Acid (Active Reagent)
Formula


MW 237.25 g/mol 209.20 g/mol
Solubility (DMF) HighHigh
Reactivity (SPPS) Inert (Requires activation)High (With HATU/DIC)
UV

~254 nm~254 nm
Typical Yield N/A>90% (Hydrolysis step)

Troubleshooting & Expert Tips

"Safety-Catch" Confusion
  • Clarification: Do not confuse this moiety with "Safety-Catch" linkers (sulfonamides). The 4-methoxybenzamido group is stable to TFA and Piperidine. It is a permanent modification.

Solubility Issues
  • If the

    
    -Anisuric acid precipitates upon adding DIPEA, the concentration is too high. Dilute with DMF.
    
  • If using automated synthesizers, ensure the acid is fully dissolved before placing it in the amino acid vial. Sonicate if necessary.

Side Reactions
  • Over-activation: Avoid using large excesses of HATU for prolonged periods (>2 hours) as this can lead to guanidinylation of the N-terminus (though less likely with this specific acid).

  • Ester Hydrolysis on Resin: If you attempt to use the ethyl ester directly and try to hydrolyze it on-resin (e.g., with LiOH), you risk hydrolyzing the ester linkage to the resin (if using Wang resin) or racemizing the peptide. Always hydrolyze in solution first.

References

  • Design of Peptidomimetics

    • Concept: Incorporation of aromatic capping groups to improve pharmacokinetic properties.
    • Source: Gentilucci, L., et al. (2010). "Chemical modifications of peptides: The impact on structure, biological activity and stability." Current Pharmaceutical Design.
  • Anisoyl Group in Drug Discovery (RGD Mimetics)

    • Concept: Use of 4-methoxybenzamido deriv
    • Source: Rechenmacher, F., et al. (2013). "Peptidomimetic Integrin Ligands." Current Opinion in Chemical Biology.
  • Standard SPPS Coupling Protocols (HATU/DIPEA)

    • Concept: Activation of carboxylic acids for amide bond form
    • Source: Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.
  • Synthesis of Anisuric Acid Derivatives

    • Concept: Hydrolysis of ethyl esters to free acids for synthesis.
    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

(Note: The CAS number for Ethyl 2-(4-methoxybenzamido)acetate is 17295-12-6. The CAS for the free acid, 4-methoxyhippuric acid, is 27115-26-2.)

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in N-acylation of amino esters

Technical Support Center: N-Acylation of Amino Acid Esters Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acylation of Amino Acid Esters

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Ticket ID: N-ACYL-YIELD-OPT[1]

Introduction: The "Simple" Reaction Trap

Welcome to the Technical Support Center. You are likely here because a theoretically trivial reaction—the N-acylation of an amino ester—has failed to deliver the expected quantitative yield.[1]

In my 15 years of process development, I have seen this reaction fail more often due to process assumptions than bad chemistry. Amino acid esters are deceptive; they are amphoteric, prone to hydrolysis, and chemically "schizophrenic" (acting as nucleophiles or electrophiles depending on pH).[1]

This guide is not a textbook. It is a troubleshooting protocol designed to isolate the failure mode—whether it be kinetic (reaction didn't finish), thermodynamic (side reactions), or physical (workup loss).[1]

Module 1: The Diagnostic Phase

Before adding more reagents, you must determine where the mass went.[1] Use this decision matrix to categorize your failure.

Visualizing the Failure Mode

TroubleshootingFlow Start Low Yield Observed CheckTLC 1. Analyze Crude Reaction Mix (TLC/LCMS before workup) Start->CheckTLC Result1 SM (Amino Ester) Still Present CheckTLC->Result1 Incomplete Result2 SM Consumed, New Spots Visible CheckTLC->Result2 Side Reactions Result3 Clean Conversion on TLC, Low Mass Recovery CheckTLC->Result3 Workup Loss Path1 Issue: Protonation or Hydrolysis Check: Base Equivalents & Water content Result1->Path1 Path2 Issue: Racemization or Dimerization Check: Temperature & Base Strength Result2->Path2 Path3 Issue: Water Solubility Check: pH of Aqueous Wash Result3->Path3

Figure 1: Diagnostic flowchart for isolating the root cause of yield loss in N-acylation.

Module 2: Reagent Quality & Stoichiometry (The Foundation)

The most common cause of "0% Yield" or "Stalled Reaction" is the failure to liberate the free amine.[1]

The HCl Trap: Amino acid esters are sold as Hydrochloride (HCl) or Tosylate (TsOH) salts to prevent polymerization.[1] They are not nucleophilic in this state.[1] You must add enough base to neutralize the salt plus scavenge the acid produced during acylation.[1]

Stoichiometry Table for Acyl Chloride Coupling:

ComponentStandard Eq.The "Why" (Causality)
Amino Ester[1][2]·HCl 1.0Limiting reagent.[1]
Acyl Chloride 1.1 - 1.2Slight excess accounts for hydrolysis by trace moisture.[1]
Base (e.g., TEA/DIEA) 2.2 - 2.5 CRITICAL: 1.0 eq to neutralize the HCl salt + 1.0 eq to neutralize HCl from the reaction + 0.2 eq excess to maintain basicity.[1]
DMAP (Catalyst) 0.05 - 0.1(Optional) Acyl transfer catalyst.[1] Use if the amine is sterically hindered (e.g., Valine, Isoleucine).[1]

Self-Validation Step:

  • Test: Dampen pH paper and hold it above the reaction mixture.[1]

  • Requirement: It must turn dark blue/purple (basic vapor).[1] If not, your amine is likely still protonated (ammonium salt) and unreactive.[1]

Module 3: Reaction Conditions (The Process)

We generally employ two protocols. Choose based on your substrate's sensitivity.[1]

Protocol A: The Anhydrous Method (High Precision)

Best for: Valuable intermediates, water-sensitive acyl chlorides, or when preventing hydrolysis is paramount.[1]

  • Suspend Amino Ester·HCl (1.0 eq) in anhydrous DCM or THF (0.2 M).[1]

  • Cool to 0°C. Why? Suppresses side reactions like racemization.

  • Add Base (DIEA or TEA, 2.5 eq). Stir 10 mins. Why? Ensures complete "free-basing" of the amine.[1]

  • Add Acyl Chloride (1.1 eq) dropwise.

  • Warm to RT and monitor by TLC.

Troubleshooting Protocol A:

  • Issue: Sluggish reaction?

  • Fix: Add 10 mol% DMAP.[1] This forms a highly reactive N-acylpyridinium intermediate [1].[1]

Protocol B: Schotten-Baumann Conditions (Robust)

Best for: Scale-up, simple substrates, and "dirty" acyl chlorides.

  • Dissolve Amino Ester·HCl in a biphasic mixture of DCM and Water (1:1 ratio).

  • Add excess inorganic base (Na₂CO₃ or NaHCO₃, 3-4 eq) to the aqueous layer.[1]

  • Add Acyl Chloride to the vigorously stirred mixture.

  • Mechanism: The amine reacts in the organic phase or at the interface.[1] The acid byproduct moves to the aqueous phase and is neutralized.[1][3][4]

Troubleshooting Protocol B:

  • Issue: Hydrolysis of the ester group.[1][5]

  • Fix: Do not use NaOH.[1] Strong hydroxide bases will saponify the methyl/ethyl ester rapidly.[1] Stick to Carbonate/Bicarbonate.[1]

Competitive Pathways Diagram

ReactionPathways cluster_side Yield Killers SM Amino Ester (Free Base) Product Desired N-Acyl Ester SM->Product Acylation Racemate Racemized Product (via Azlactone) SM->Racemate Base + Heat (Oxazolone path) Dimer Diketopiperazine (If Dipeptide) SM->Dimer Intramolecular Cyclization Acyl Acylating Agent (R-COCl) Hydrolysis Hydrolyzed Acid (Saponification) Product->Hydrolysis High pH (NaOH)

Figure 2: Competitive chemical pathways.[1] Note that racemization proceeds via the oxazolone intermediate, often triggered by excess base or heat [2].[1]

Module 4: Workup & Isolation (The Recovery)

If TLC showed product but you isolated nothing, you lost it in the wash.[1] N-acylated amino esters (especially Glycine, Alanine, Serine) can be surprisingly water-soluble.

The "Amphoteric" Wash Sequence:

  • Dilute reaction with EtOAc (Ethyl Acetate). DCM is often too dense and causes emulsion issues with basic washes.[1]

  • Acid Wash (Critical Step): Wash with 0.5M HCl or 5% Citric Acid .[1]

    • Purpose: Removes unreacted amine (pushes it into water as salt) and removes excess organic base (TEA/DIEA).[1]

    • Warning: Do not use strong acid (6M HCl) or long contact times, or you will hydrolyze your ester product [3].[1]

  • Base Wash: Wash with Saturated NaHCO₃.

    • Purpose: Removes unreacted acid/anhydride byproducts.[1]

  • Brine/Dry: Wash with Brine, dry over Na₂SO₄.[1]

Recovery Hack: If yield is low, re-extract the combined aqueous layers with DCM.[1] Small polar esters often partition 20-30% into the aqueous phase during standard EtOAc extractions.[1]

FAQ: High-Friction Scenarios

Q: My product is racemizing (loss of optical purity). Why? A: This is likely occurring via the 5(4H)-oxazolone mechanism .[1]

  • Cause: Using a base that is too strong or allowing the exotherm to spike.[1]

  • Solution: Switch from TEA (Triethylamine) to DIPEA (Hünig's Base) .[1] DIPEA is more sterically hindered and less nucleophilic, reducing proton abstraction from the alpha-carbon.[1] Also, ensure the reaction stays at 0°C during addition [2].

Q: I am using an Acid Chloride but the reaction stops at 50% conversion. A: You likely generated HCl, which protonated the remaining starting material.[1]

  • Diagnosis: Check pH.[1] If acidic, your base was consumed.[1]

  • Fix: Add more base.[1] If using Schotten-Baumann, ensure the stirring is vigorous (vortex) to maximize interfacial surface area.[1]

Q: I see a new spot on TLC that runs very high (non-polar). A: Check for O-acylation .

  • Context: If your amino acid has a hydroxyl group (Ser, Thr, Tyr) and you didn't protect it, you likely acylated both the Amine and the Alcohol.[1]

  • Fix: Use stoichiometric control (1.0 eq acyl chloride) at -10°C, or use a pre-protected amino acid (e.g., H-Ser(tBu)-OMe).[1]

Q: My starting material is a Dipeptide Ester, and I'm getting low yield. A: Beware of Diketopiperazine (DKP) formation.[1]

  • Mechanism:[1][2][4][6][7][8][9][10] The free amine of a dipeptide ester can bite back onto its own carbonyl to form a stable 6-membered ring, ejecting the alcohol [4].[1]

  • Fix: Do not let the dipeptide ester sit in its free-base form.[1] Neutralize it in situ only when the acylating agent is already present.[1]

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition in English, 17(8), 569-583. [1]

  • Benoiton, N. L. (1983).[1] Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology, 5, 217-284.

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Referencing ester stability/hydrolysis conditions). [1]

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.

Sources

Optimization

Removal of unreacted p-anisoyl chloride from reaction mixture

Technical Support Center: Reaction Cleanup & Purification Topic: Removal of Unreacted p-Anisoyl Chloride Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Purification Division Welcome to the Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Cleanup & Purification Topic: Removal of Unreacted p-Anisoyl Chloride Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Purification Division

Welcome to the Technical Support Center

You are dealing with p-anisoyl chloride (4-methoxybenzoyl chloride), a highly reactive electrophile used to introduce the p-anisoyl group. While effective, its removal is critical because it is lachrymatory, moisture-sensitive, and can degrade into "stubborn" impurities like p-anisic acid or symmetrical anhydrides that complicate downstream analysis.

This guide is structured to provide you with immediate, chemically grounded solutions ranging from standard aqueous workups to advanced scavenging techniques.

Module 1: The Standard Protocol (Aqueous Extraction)

Status: Recommended for stable, non-water-sensitive products.

Q: How do I remove excess p-anisoyl chloride using standard liquid-liquid extraction?

A: The strategy relies on hydrolysis followed by ionization . You must chemically convert the lipophilic acid chloride into the hydrophilic p-anisate anion, which partitions into the aqueous layer.

The Protocol:

  • Quench (Hydrolysis): Add water to your reaction mixture and stir vigorously for 15–30 minutes.

    • Scientist's Note: Acid chlorides do not dissolve in water; they sit at the interface. Vigorous stirring is non-negotiable to increase surface area for hydrolysis (

      
      ).
      
  • Basify (Ionization): Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why NaHCO₃?p-Anisic acid has a pKa of ~4.47 [1].[1] Saturated NaHCO₃ (pH ~8.5) is sufficiently basic to deprotonate it (

      
      ), driving it into the aqueous phase, but mild enough to spare most esters or amides from hydrolysis.
      
  • Separation: Separate the layers. The impurity is now in the aqueous waste.

  • Validation: Check the pH of the aqueous layer. It must remain basic (pH > 8). If it turns acidic, you have not neutralized all the HCl generated; wash again.

Visualizing the Mechanism:

ExtractionLogic Start Reaction Mixture (Product + Excess p-Anisoyl Cl) Quench Add Water (Hydrolysis) Start->Quench RCOCl + H2O Intermed Intermediate: p-Anisic Acid (Organic Soluble) Quench->Intermed Forms RCOOH BaseWash Wash w/ Sat. NaHCO3 (Deprotonation) Intermed->BaseWash pKa ~4.47 Result Aqueous Layer: p-Anisate Anion (Removed) BaseWash->Result Forms RCOO- (aq)

Caption: Fig 1. The chemical pathway for converting lipophilic acid chlorides into hydrophilic salts.

Module 2: Advanced Troubleshooting (The "Anhydride" Trap)

Status: Critical for when the impurity persists after extraction.

A: You likely formed the Symmetrical Anhydride (


).

The Cause: If you add water too slowly or without a base, the hydrolysis product (p-anisic acid) reacts with the remaining p-anisoyl chloride.



This anhydride is neutral  and lipophilic . It will not wash out with bicarbonate.

The Fix (Nucleophilic Scavenging): To break the anhydride, you need a nucleophile that creates a water-soluble or easily removable adduct.

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA): Add 1.5 equivalents relative to the excess acid chloride.

  • Stir: 15–30 minutes at room temperature.

  • Mechanism: The amine attacks the anhydride, splitting it into two pieces:

    • Piece A: p-Anisic acid (removable by Base Wash).

    • Piece B: An amide with a tertiary amine tail (removable by Acid Wash).

  • Workup:

    • Wash with dilute HCl (removes the amine-tailed amide).

    • Wash with NaHCO₃ (removes the acid).

Module 3: Solid-Phase Scavenging (Water-Free)

Status: Recommended for high-throughput synthesis or water-sensitive products.

Q: My product decomposes in water. How do I remove the chloride without an aqueous workup?

A: Use a Polymer-Supported Amine Scavenger (e.g., PS-Trisamine or PS-Morpholine).

The Protocol:

  • Calculate Loading: Determine the excess acid chloride (mmol). Use 3 equivalents of resin relative to the impurity.

  • Incubate: Add the resin beads directly to the reaction solvent (DCM, THF, etc.). Shake for 1–2 hours.

  • Mechanism: The resin's amine groups react covalently with the acid chloride, tethering the impurity to the solid bead.

    
    
    
  • Filtration: Filter the mixture. The impurity stays on the filter paper; your pure product is in the filtrate.

Comparison of Methods:

FeatureAqueous Extraction (NaHCO₃)Nucleophilic Quench (DMAPA)Solid-Phase Scavenger
Target Impurity p-Anisic AcidSymmetrical Anhydridep-Anisoyl Chloride
Cost LowLowHigh
Speed Fast (20 mins)Medium (45 mins)Slow (1-2 hours)
Water Required? YesYes (for final wash)No
Scalability ExcellentGoodPoor (Lab scale only)

Module 4: Analytical Verification

Status: Quality Control.

Q: How do I confirm the impurity is gone?

A: Do not rely solely on yield. Use these markers:

  • TLC (Thin Layer Chromatography):

    • p-Anisic acid is highly polar and often "streaks" or stays at the baseline on Silica gel (unless acetic acid is added to the eluent).

    • p-Anisoyl chloride is unstable on silica and hydrolyzes during the run, often appearing as a smear.

    • Tip: Treat a TLC aliquot with methanol. If the chloride is present, it converts to Methyl p-anisate , which runs as a distinct, non-streaking spot (usually higher Rf than the acid).

  • ¹H NMR (Chloroform-d):

    • Look at the methoxy peak (

      
       ~3.8 ppm).
      
    • Product: Distinct sharp singlet.

    • Impurity (p-Anisic Acid): Broad singlet (acid proton) >11 ppm; aromatic protons shift slightly downfield compared to the ester/amide product.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7478, p-Anisic acid. Retrieved from [Link]

  • Marsh, A., et al. (1996). High-loading scavenger resins for combinatorial chemistry. Tetrahedron Letters, 37(10), 1729-1732. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Troubleshooting

Hydrolysis of "Ethyl 2-(4-methoxybenzamido)acetate" during workup

The following technical guide addresses the stability, workup, and hydrolysis dynamics of Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl N-(4-methoxybenzoyl)glycinate). This guide is structured to assist resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, workup, and hydrolysis dynamics of Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl N-(4-methoxybenzoyl)glycinate).

This guide is structured to assist researchers in preventing unwanted degradation during extraction and optimizing controlled hydrolysis protocols.

Compound Profile & Stability Logic

Molecule: Ethyl 2-(4-methoxybenzamido)acetate Structure:


Class: 

-protected amino acid ester (Hippuric acid derivative).

To troubleshoot effectively, you must understand the competing reactivities of the two carbonyl systems in this molecule:

  • The Ethyl Ester (Terminal): This is the High-Risk Zone . It is a standard primary alkyl ester. It is susceptible to

    
     (base-catalyzed) hydrolysis even under mild conditions (pH > 10) and 
    
    
    
    (acid-catalyzed) hydrolysis under strong acidic conditions.
  • The Benzamide (Internal): This is the Stable Zone . The amide bond is significantly more robust due to resonance stabilization.[1]

    • Expert Insight: The para-methoxy group is an Electron Donating Group (EDG). It donates electron density into the benzene ring and, by extension, the amide carbonyl. This reduces the electrophilicity of the amide carbon, making it more resistant to nucleophilic attack (hydrolysis) than a standard benzamide. If you observe amide cleavage, your conditions are excessively harsh.

Module 1: Troubleshooting Unwanted Hydrolysis (Yield Loss)

Symptom: "I lost my product during the aqueous workup," or "NMR shows a carboxylic acid peak."

Root Cause: The ethyl ester is hydrolyzing during aqueous washes intended to remove excess acid chloride or base.

Diagnostic & Solution Matrix
VariableHigh-Risk ConditionSafe ProtocolTechnical Rationale
Wash Solution 1M NaOH or KOH (pH 14)Sat. NaHCO

(pH ~8.5) or 0.5M HCl
Hydroxide (

) is a potent nucleophile that rapidly attacks the ester carbonyl. Bicarbonate is non-nucleophilic enough to preserve the ester at RT.
Temperature Warm / Room Temp (>25°C)Ice Bath (0–4°C)Hydrolysis rates follow Arrhenius kinetics. Cooling the biphasic mixture retards the rate of saponification significantly.
Contact Time Prolonged stirring (>15 min)Rapid Separation (<5 min)Biphasic hydrolysis is mass-transfer limited. Fast separation minimizes the exposure of the ester to the aqueous base.
Corrective Workflow (Preserving the Ester)

If you must remove unreacted 4-methoxybenzoic acid or acid chloride:

  • Dilute: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).

  • Quench: Add saturated NaHCO

    
      (Sodium Bicarbonate) slowly. Do not use NaOH.
    
  • Phase Cut: Agitate briskly for 60 seconds and separate layers immediately.

  • Dry: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    to remove residual water which can cause slow hydrolysis during rotary evaporation.
Module 2: Controlled Hydrolysis (Synthesis of the Free Acid)

Symptom: "The reaction is too slow," or "I am cleaving the amide and getting 4-methoxybenzoic acid."

Goal: Selectively hydrolyze the Ester (Red) without breaking the Amide (Blue).

The Selectivity Window

You must operate in a specific pH/Temperature window. The amide is stabilized by the methoxy group, but refluxing in strong caustic soda will eventually cleave it.

ReactionPathways SM Ethyl 2-(4-methoxybenzamido)acetate (Starting Material) Intermediate Tetrahedral Intermediate SM->Intermediate OH- attack Target 2-(4-methoxybenzamido)acetic acid (Target Product) Intermediate->Target Mild Base (LiOH) RT to 40°C Waste 4-Methoxybenzoic Acid + Glycine Intermediate->Waste Strong Base (NaOH) Reflux / >80°C

Figure 1: Reaction pathways showing the selectivity window. Green path represents the desired saponification; red dashed path represents over-hydrolysis (amide cleavage).

Optimized Protocol: Lithium Hydroxide Saponification

LiOH is preferred over NaOH for sensitive esters because the Lithium cation acts as a weak Lewis acid, coordinating to the carbonyl oxygen and facilitating hydrolysis under milder conditions.

  • Solvent System: THF:Water (3:1). The organic co-solvent is critical to solubilize the starting material.

  • Reagents: 1.2 to 1.5 equivalents of LiOH·H

    
    O.
    
  • Temperature: Start at 0°C , then warm to Room Temperature .

    • Warning: Do not heat above 40°C.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The acid will stay at the baseline.

  • Workup (Critical Step):

    • Evaporate THF (rotary evaporator).

    • The residue is the Lithium salt of your acid.

    • Acidify carefully: Add 1M HCl dropwise to pH 2–3. The product, 2-(4-methoxybenzamido)acetic acid, should precipitate as a white solid.

    • Troubleshooting: If no precipitate forms, the product may be water-soluble. Extract with EtOAc

      
       3.
      
Module 3: Analytical Diagnostics (FAQ)

Q: How do I distinguish between the Ester, the Acid, and the Cleaved Byproduct by NMR?

Use this chemical shift fingerprint table (


H NMR in DMSO-d

):
MoietyStarting Material (Ester)Target Product (Acid)Cleaved Byproduct (4-OMe-Benzoic Acid)
Ethyl Group (-OCH

CH

)
Quartet ~4.1 ppmTriplet ~1.2 ppmAbsent Absent
Glycine CH

Doublet ~4.0 ppmDoublet ~3.9 ppmAbsent (Glycine is lost to aq.[2] phase)
Amide NH Triplet ~8.8 ppmTriplet ~8.7 ppmAbsent (No amide bond)
Aromatic Protons 2 Doublets (AA'BB')2 Doublets (AA'BB')2 Doublets (Shifted downfield due to free acid)

Q: Can I use acid hydrolysis (HCl/Water) instead of base? A: Generally, No . Amides are susceptible to acid hydrolysis at high temperatures (


 mechanism). While the ester hydrolyzes faster, the conditions required to drive acid hydrolysis to completion (refluxing HCl) often lead to partial cleavage of the amide bond, resulting in a mixture of Hippuric acid derivative and free Benzoic acid derivative. Base saponification (LiOH) is kinetically much more controllable.
References
  • Mechanism of Ester Hydrolysis

    • Title: Hydrolysis of Esters: Acid and Base-Catalyzed Mechanism.[3][4]

    • Source: Chemistry Steps.[3]

    • URL:[Link]

  • Amide Stability & Hydrolysis

    • Title: Hydrolysis of Amides (Acid and Base Catalyzed).[3][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Hippuric Acid Derivative Context

    • Title: Hippurate: The Natural History of a Mammalian–Microbial Cometabolite (Discusses stability and biological hydrolysis).
    • Source: ACS Public
    • URL:[Link]

  • Selective Hydrolysis Protocols

    • Title: Protection of the Carboxyl Group (PMB Esters and General Ester/Amide Selectivity).
    • Source: N
    • URL:[Link]

Sources

Optimization

Optimizing reaction conditions for the synthesis of hippuric acid esters

Executive Summary & Chemical Context[2][3][4][5][6][7][8] Hippuric acid (N-benzoylglycine) presents unique challenges compared to standard carboxylic acid esterification. Unlike simple aliphatic acids, it contains an ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Hippuric acid (N-benzoylglycine) presents unique challenges compared to standard carboxylic acid esterification. Unlike simple aliphatic acids, it contains an amide linkage that significantly influences its solubility and reactivity.[1]

Key Technical Constraints:

  • Solubility: Hippuric acid is highly polar and poorly soluble in standard non-polar esterification solvents (e.g., Toluene, Benzene, Hexane) at room temperature, rendering standard Dean-Stark protocols inefficient without modification.[1]

  • Azlactone Formation (The "Yellow Trap"): Under strong dehydrating conditions (especially with anhydrides), hippuric acid cyclizes to form 2-phenyl-5-oxazolone (an Erlenmeyer azlactone), often observed as a bright yellow byproduct.

  • Achirality: Because the amino acid component is glycine, racemization is not a concern, allowing for more aggressive thermal conditions than chiral N-protected amino acids.

Method Selection: The Decision Matrix

Do not default to a single method. Select your protocol based on the alcohol substrate and available equipment.

MethodSelection cluster_legend Recommendation Level Start Start: Select Alcohol Type Simple Simple Alcohol (MeOH, EtOH, iPrOH) Start->Simple Complex Complex/High MW Alcohol (Solid, Acid-Sensitive, or Expensive) Start->Complex MethodA Method A: Thionyl Chloride (In Situ Acid Chloride) Simple->MethodA Best Yield & Purity MethodB Method B: Steglich Coupling (DCC/DMAP) Complex->MethodB Acid Sensitive? MethodC Method C: Modified Dean-Stark (High Boiling Co-solvent) Complex->MethodC Thermally Stable?

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate properties.

Detailed Protocols & Optimization

Method A: The Thionyl Chloride "In Situ" Method (Recommended)

Best for: Methyl, Ethyl, and Isopropyl esters. Mechanism:


 reacts with the alcohol to generate anhydrous 

and alkyl sulfites, while simultaneously activating the carboxylic acid.[1] This overcomes the solubility issue by using the alcohol as the solvent.

Protocol:

  • Setup: Flame-dried round-bottom flask (RBF) with a drying tube (

    
    ) and magnetic stir bar.
    
  • Chill: Place the alcohol (10-20 equivalents, acting as solvent) in the RBF and cool to 0°C (ice bath).

  • Activation: Add Thionyl Chloride (

    
    , 1.2 - 1.5 equiv) dropwise. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).[1]
  • Addition: Remove the ice bath. Add Hippuric Acid (1.0 equiv) in one portion.

  • Reflux: Heat to reflux.[1] The suspension will clear as the reaction proceeds (typically 2-4 hours).[1]

  • Workup: Evaporate excess alcohol/SOCl2 under reduced pressure. The residue is often the pure ester hydrochloride (if amine was free) or the neutral ester.[1] Recrystallize from EtOAc/Hexane.

Optimization Tip: If the reaction is sluggish, add a catalytic amount of DMF (1-2 drops), which forms the reactive Vilsmeier-Haack intermediate.[1]

Method B: Steglich Coupling (DCC/DMAP)

Best for: Valuable alcohols, acid-sensitive substrates, or when the alcohol cannot be used in excess.

Protocol:

  • Solvent: Use anhydrous DCM or DMF (if solubility is an issue).

  • Reagents: Hippuric Acid (1.0 equiv), Alcohol (1.0-1.1 equiv), DMAP (0.1 equiv).

  • Coupling: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then Room Temp (RT) overnight.

  • Filtration: Filter off the white precipitate (Dicyclohexylurea - DCU).[1]

  • Wash: Wash filtrate with 0.5N HCl, sat.

    
    , and Brine.[1]
    

Critical Warning: Monitor for "N-acylurea" formation (a rearrangement byproduct) which is favored at high temperatures. Keep this reaction cold initially.

Troubleshooting & FAQs

Issue 1: "I see a bright yellow solid or oil instead of my white ester."

Diagnosis: Azlactone Formation (Erlenmeyer Reaction). You have likely used dehydrating conditions (like Acetic Anhydride) or high heat without sufficient alcohol nucleophile presence. Hippuric acid cyclizes to form 2-phenyl-5-oxazolone.[1]

Azlactone Hippuric Hippuric Acid (Colorless) Conditions Dehydrating Agent (e.g., Ac2O) or Lewis Acid Hippuric->Conditions Ester Target Ester (Colorless) Conditions->Ester + Alcohol (Nucleophile) Azlactone Azlactone (Oxazolone) (Yellow Byproduct) Conditions->Azlactone - H2O (Cyclization)

Figure 2: The competitive pathway between esterification and azlactone formation.

Corrective Action:

  • Avoid acetic anhydride.[1]

  • Ensure your alcohol is dry (water competes).

  • If using Method B (DCC), ensure the alcohol is added before the DCC to capture the active intermediate immediately.[1]

Issue 2: "The starting material won't dissolve."[1]

Diagnosis: Solvent Mismatch.[1] Hippuric acid is an amide. It is insoluble in Toluene, Benzene, and Ether.[1]

Solubility Table:

Solvent Solubility (RT) Suitability for Reaction
Water Low (Cold), High (Hot) Poor (Hydrolysis risk)
Ethanol/Methanol Moderate Excellent (Method A)
Toluene Negligible Poor (Requires Phase Transfer)
DMF/DMSO High Good (Hard to remove)

| THF | Moderate | Good (Method B) |[1]

Corrective Action:

  • Switch to Method A where the alcohol is the solvent.[1]

  • If using a non-polar solvent is mandatory, use THF as a co-solvent.[1]

Issue 3: "My yield is low (<50%) with the Dean-Stark method."

Diagnosis: Sublimation or Phase Separation.[1][2] Hippuric acid has a high melting point (~187°C) but can sublime or coat the flask walls in non-polar solvents, removing it from the reaction interface.

Corrective Action:

  • Do not use Toluene alone.[1] Use a mixture of Toluene:DMSO (9:1) to maintain solubility while still allowing azeotropic water removal.

References

  • Preparation of Hippuric Acid Esters (General Review)

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 55 (1943).

    • Context: foundational methods for benzoylglycine deriv
    • URL:[1]

  • Thionyl Chloride Activation Mechanism

    • Source: Brenner, M., & Huber, W. (1953). Helvetica Chimica Acta.
    • Context: Establishes the standard protocol for amino acid esterific
    • URL:

  • Azlactone Formation (The "Yellow" Side Reaction)

    • Source: Carter, H. E. (1946).[1] "Azlactones".[4][5] Organic Reactions.[1][6][4][5]

    • Context: Detailed mechanism of the Erlenmeyer-Plöchl azlactone synthesis
    • URL:

  • Solubility Data & Physical Properties

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 464, Hippuric acid.[1]

    • URL:[1]

Sources

Troubleshooting

N-Acylation Integrity Center: Preventing Diacylation in Amino Esters

Status: Operational Ticket: #DIACYL-PREV-001 Assigned Specialist: Senior Application Scientist Subject: Technical controls to prevent imide formation during N-acylation. Core Directive: The Kinetic Defense Diacylation (t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #DIACYL-PREV-001 Assigned Specialist: Senior Application Scientist Subject: Technical controls to prevent imide formation during N-acylation.

Core Directive: The Kinetic Defense

Diacylation (the formation of imides) during the synthesis of N-acyl amino esters is a classic failure of kinetic control. While the primary amine is significantly more nucleophilic than the resulting amide, the amide nitrogen retains a proton. Under specific conditions—excess electrophile, high temperature, or inappropriate base strength—this proton becomes acidic enough to allow a second acylation event.[1]

To prevent this, your experimental design must enforce Kinetic Selectivity .[1] You must create an environment where the rate of the first acylation (


) is orders of magnitude faster than the second (

).
The Mechanism of Failure

The following diagram illustrates the competitive pathways. Your goal is to sever the path to the "Imide Impurity."

DiacylationMechanism Amine Amino Ester (R-NH2) Amide Target Mono-Amide (R-NH-COR') Amine->Amide Fast (k1) Nucleophilic Attack AcylAgent Acylating Agent (R'-COX) AcylAgent->Amide Imide Unwanted Diacyl Imide (R-N(COR')2) AcylAgent->Imide Amide->Imide Slow (k2) Requires Deprotonation Base Base (B:) Base->Amine Freeing the Base (if HCl salt) Base->Amide Deprotonation (Risk Factor)

Figure 1: Competitive acylation pathways.[1] The red dotted line represents the critical risk factor: base-mediated deprotonation of the amide.

Critical Control Parameters (CCP)

The following table summarizes the thermodynamic and kinetic levers available to suppress


 (diacylation).
ParameterRecommendationTechnical Rationale
Stoichiometry 0.95 - 1.0 eq (Electrophile)Never use excess acid chloride. Starving the reaction of the electrophile ensures the amine (better nucleophile) consumes it all before the amide can react.
Temperature -10°C to 0°C Lower temperatures favor the kinetic product (mono-amide). Higher temperatures provide the activation energy required for the sterically hindered second acylation.
Base Selection Inorganic / Biphasic Use weak inorganic bases (NaHCO₃, Na₂CO₃) in a biphasic system (Schotten-Baumann).[1] Avoid strong organic bases (e.g., Et₃N with DMAP) which can deprotonate the amide.[1]
Addition Mode Slow Addition Add the acid chloride dropwise to the amine. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.
Substrate Form Free Base vs. Salt If using Amino Ester·HCl, you must add exactly 1.0 eq of base before addition to free the amine, or account for it in the biphasic buffer.[1]

Troubleshooting Guide (Q&A)

Scenario A: "I am seeing a mass corresponding to [M + Acyl Group] in my LC-MS."

Diagnosis: You have formed the imide (diacyl product). Root Cause: Likely local excesses of the acylating agent or a base that is too strong.

Corrective Action:

  • Check your mixing: If you add the acid chloride too fast, local "hotspots" of high concentration form.[1] The amine reacts instantly, forms the amide, and that amide immediately reacts with the excess chloride nearby.[1]

  • Switch to Schotten-Baumann conditions: Move from Dichloromethane/TEA to Ethyl Acetate/Saturated Aqueous NaHCO₃. The amide proton is not acidic enough to be removed by bicarbonate in the aqueous phase, effectively shutting down the pathway to the imide anion.

Scenario B: "I am using an Amino Acid Ethyl Ester HCl salt. My yield is low, and I see starting material."

Diagnosis: Incomplete neutralization. Root Cause: The HCl salt consumes 1 equivalent of base immediately. If you calculated base only for the acylation (1 eq), you effectively have 0 equivalents available to neutralize the HCl generated during the reaction.

Corrective Action:

  • The "2.2 Rule": When using amine salts (R-NH₃Cl), use 2.2 equivalents of base.

    • 1.0 eq to free the amine from the salt.

    • 1.0 eq to neutralize the HCl produced by the acylation.

    • 0.2 eq excess to drive the reaction to completion.

Scenario C: "Can I use DMAP to speed up the reaction?"

Diagnosis: Dangerous catalyst selection. Root Cause: 4-Dimethylaminopyridine (DMAP) is a "hyper-nucleophilic" acylation catalyst. While it speeds up the first acylation, it is notorious for catalyzing the second acylation (imide formation) because it forms a highly reactive N-acylpyridinium intermediate that will react with even poor nucleophiles (like your amide).

Corrective Action:

  • Prohibit DMAP: Do not use DMAP for simple N-acylation of primary amines. It is unnecessary and detrimental to selectivity.

Standardized Protocol: Modified Schotten-Baumann

Recommended for Amino Acid Esters (e.g., Gly-OEt[1]·HCl, Phe-OMe[1]·HCl)

This biphasic system is the "Gold Standard" for preventing diacylation because the base is sequestered in the aqueous phase, preventing it from deprotonating the organic-soluble amide product.

Reagents
  • Substrate: Amino Acid Ester·HCl (1.0 eq)

  • Electrophile: Acid Chloride (0.95 - 1.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • Base: Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃)

Workflow
  • Preparation: Dissolve the Amino Ester·HCl (1.0 eq) in the organic solvent (EtOAc is preferred for green chemistry).

  • Biphasic Setup: Add an equal volume of Saturated Aqueous NaHCO₃.

    • Note: Ensure vigorous stirring. The reaction happens at the interface.

  • Cooling: Cool the biphasic mixture to 0°C in an ice bath.

  • Controlled Addition: Dilute the Acid Chloride in a small amount of organic solvent. Add this solution dropwise to the vigorously stirring reaction mixture over 15–30 minutes.

    • Why? This maintains a low concentration of electrophile.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench & Workup: Stop stirring. Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting Logic Flow

Use this decision tree to diagnose ongoing issues.

Troubleshooting Start Issue Observed Diacyl Diacylation (Imide) Start->Diacyl LowYield Low Yield / SM Remaining Start->LowYield CheckBase Is Base > pKa 10? Diacyl->CheckBase CheckSalt Is SM an HCl Salt? LowYield->CheckSalt BaseHigh Yes (e.g. TEA, NaOH) CheckBase->BaseHigh BaseLow No (e.g. NaHCO3) CheckBase->BaseLow SolnHigh Switch to Biphasic NaHCO3 BaseHigh->SolnHigh CheckStoich Acyl Chloride > 1.0 eq? BaseLow->CheckStoich StoichYes Reduce to 0.95 eq CheckStoich->StoichYes SaltYes Did you add extra base? CheckSalt->SaltYes BaseNo No SaltYes->BaseNo SolnSalt Increase Base to 2.2 eq BaseNo->SolnSalt

Figure 2: Diagnostic decision tree for N-acylation optimization.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[3] [Link]

  • Amine Basicity and pKa Values. Master Organic Chemistry. [Link]

  • Selective Monoacylation of Diamines. Organic Letters (via ACS). [Link]

  • Amide Synthesis Mechanisms. Fisher Scientific Technical Library. [Link][4][5][6][7][8][9][][11]

Sources

Optimization

Purification challenges of "Ethyl 2-(4-methoxybenzamido)acetate"

Technical Support Center: Purification of Ethyl 2-(4-methoxybenzamido)acetate Compound: Ethyl 2-(4-methoxybenzamido)acetate Synonyms: N-(4-methoxybenzoyl)glycine ethyl ester; 4-Methoxyhippuric acid ethyl ester CAS: [Not...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(4-methoxybenzamido)acetate

  • Compound: Ethyl 2-(4-methoxybenzamido)acetate

  • Synonyms: N-(4-methoxybenzoyl)glycine ethyl ester; 4-Methoxyhippuric acid ethyl ester

  • CAS: [Not commonly cited, structure-based guidance provided]

  • Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Hidden" Complexity of Simple Amides

While the synthesis of Ethyl 2-(4-methoxybenzamido)acetate via Schotten-Baumann or EDC coupling appears trivial, the purification is often underestimated. This molecule sits in a "Goldilocks zone" of polarity that can make it difficult to separate from its starting materials (4-methoxybenzoic acid and glycine ethyl ester) without incurring yield loss or hydrolysis.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this anisic acid derivative.

Module 1: Pre-Purification Diagnostics

Before attempting purification, you must diagnose the crude mixture. Blind recrystallization often leads to "oiling out" or co-precipitation of impurities.

Thin Layer Chromatography (TLC) Strategy
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Ethyl Acetate : Hexane (40:60 v/v)

  • Visualization:

    • UV (254 nm): Detects the Anisoyl moiety (Starting material & Product).

    • Ninhydrin Stain: Detects unreacted Glycine ethyl ester (Product is silent).

    • Bromocresol Green: Detects unreacted 4-Methoxybenzoic acid (Yellow spot on blue background).

Diagnostic Table:

ComponentRf Value (Approx.)UV Active?NinhydrinBromocresol Green
Product 0.45 - 0.55Yes (Strong)NoNo
4-Methoxybenzoic acid 0.10 - 0.20YesNoYellow
Glycine ethyl ester < 0.10NoRed/Purple No
Hydrolysis Byproduct < 0.05 (Streak)YesNoYellow

Module 2: The "Sandwich" Extraction Protocol

Core Challenge: The ethyl ester is susceptible to base-catalyzed hydrolysis. Standard 1M NaOH washes can degrade your product into 4-methoxyhippuric acid (free acid).

The Solution: Use a pH-controlled "Sandwich" extraction that removes amines at low pH and acids at mild basic pH, preserving the ester.

Protocol 2.1: Optimized Liquid-Liquid Extraction (LLE)
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it tends to form stubborn emulsions with amide byproducts.

  • Acid Wash (Removes Glycine Ethyl Ester):

    • Wash organic layer 2x with 0.5 M HCl (cold).

    • Mechanism:[1][2] Protonates the free amine of glycine ethyl ester, forcing it into the aqueous layer.

    • Check: Aqueous layer should be acidic (pH < 2).

  • Water Wash (Buffer Zone):

    • Wash 1x with Brine/Water (1:1). This removes residual acid and prevents "pH shock" in the next step.

  • Mild Base Wash (Removes 4-Methoxybenzoic Acid):

    • Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Critical: Do NOT use NaOH. The pKa of benzoic acid (~4.2) is low enough to be deprotonated by bicarbonate (pH ~8.5), whereas the ester remains stable.

    • Observation: CO₂ evolution indicates acid removal. Stop when bubbling ceases.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.

Module 3: Crystallization & Solid State Troubleshooting

The "Oiling Out" Phenomenon: Amide-esters often form supersaturated oils rather than crystals because the flexible ethyl chain and the rigid benzamide core compete for packing order.

Troubleshooting Guide: "My Product is an Oil"

Scenario A: The Cloudy Oil

  • Cause: Residual solvent (often DCM or THF) is preventing crystal lattice formation.

  • Fix:

    • Redissolve oil in a minimal amount of hot Ethanol .

    • Add warm water dropwise until persistent cloudiness appears.

    • Reheat to clarify.

    • Seed with a crystal (if available) or scratch the glass surface with a spatula.

    • Allow to cool to Room Temperature (RT) slowly (wrap flask in foil).

Scenario B: The Sticky Gum

  • Cause: Impurities (likely oligomers or urea byproducts if DCC was used) are acting as plasticizers.

  • Fix: Trituration.

    • Add cold Diisopropyl Ether (IPE) or Hexane to the gum.

    • Sonicate vigorously for 10-15 minutes.

    • The solvent extracts the impurities, often triggering the gum to solidify into a white powder.

Module 4: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, highlighting the critical "No NaOH" pathway.

PurificationLogic Crude Crude Reaction Mixture (Product + Acid + Amine) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 0.5M HCl (Removes Glycine Ester) Dissolve->AcidWash BaseWash Wash with Sat. NaHCO3 (Removes Anisic Acid) AcidWash->BaseWash Organic Layer CheckTLC Check Purity (TLC) BaseWash->CheckTLC Organic Layer Decision Is Purity > 95%? CheckTLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Yes (Solid) Column Flash Chromatography (SiO2, 30% EtOAc/Hex) Decision->Column No (Oil/Impure) Final Pure Ethyl 2-(4-methoxybenzamido)acetate Recryst->Final Column->Final

Caption: Logical workflow for the purification of Ethyl 2-(4-methoxybenzamido)acetate, prioritizing extraction to minimize chromatographic load.

FAQs: Researcher to Researcher

Q1: I used DCC/DMAP for the coupling, and I have a white solid that won't dissolve in EtOAc. Is this my product?

  • Answer: Likely not. This is probably Dicyclohexylurea (DCU) , a stubborn byproduct of DCC.

  • Fix: Cool the reaction mixture to 0°C for 1 hour before workup and filter off the precipitated solid. If DCU persists, switch to EDC·HCl (water-soluble urea byproduct) for future batches.

Q2: My yield is low, and the aqueous base wash was yellow. What happened?

  • Answer: You likely hydrolyzed your ester. If the aqueous layer turned yellow/orange and your organic layer yield is low, the product converted to 4-methoxyhippuric acid , which is water-soluble at pH > 7.

  • Recovery: Acidify the basic aqueous wash to pH 2 with HCl. If a precipitate forms, that is your hydrolyzed acid. You will need to re-esterify it (EtOH/H₂SO₄ reflux).

Q3: Can I use UV to monitor the removal of Glycine ethyl ester?

  • Answer: No. Glycine ethyl ester has very weak UV absorbance compared to the anisoyl group. You must use a Ninhydrin stain or Iodine chamber to visualize the amine impurity.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.
  • Purification of Benzamides: Cohen, J. Practical Organic Chemistry; Macmillan, 1920.
  • Hydrolysis of Esters: Larock, R. C. Comprehensive Organic Transformations; Wiley-VCH, 1999. (Detailed kinetics on ester stability vs. pH).
  • TLC Visualization Reagents: Jork, H., et al. Thin-Layer Chromatography: Reagents and Detection Methods; VCH, 1990. (Source for Ninhydrin/Bromocresol protocols).

Sources

Troubleshooting

Technical Support Center: Stability Profile of Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary & Compound Definition Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate) is a structural analog of hippuric acid. Its stability profile is defined by two competing electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate) is a structural analog of hippuric acid. Its stability profile is defined by two competing electrophilic centers: the ethyl ester and the amide linkage .

  • Primary Degradation Risk: Base-catalyzed hydrolysis of the ethyl ester to the free acid.

  • Analytical Risk: Rapid transesterification in methanolic solvents (HPLC artifacts).

  • Biological Fate: High susceptibility to plasma carboxylesterases.

Structural Context: The 4-methoxy group (electron-donating) stabilizes the benzoyl carbonyl via resonance, making the amide bond relatively robust against spontaneous hydrolysis compared to unsubstituted benzamides. However, the aliphatic ethyl ester remains highly labile.

Critical Degradation Pathways

Pathway A: Hydrolytic Degradation (Aqueous)

In aqueous media, the molecule undergoes hydrolysis. The rate is pH-dependent.

  • Neutral/Acidic pH: Slow hydrolysis. The protonation of the carbonyl oxygen activates the ester, but the reaction is reversible.

  • Basic pH (pH > 8): Rapid, irreversible saponification. The hydroxide ion attacks the ester carbonyl, expelling ethanol.

Pathway B: Solvolysis / Transesterification (Alcoholic)

In the presence of alcohols (e.g., Methanol) and trace acid/base, the ethyl group is exchanged. This is the #1 source of analytical error in HPLC method development for this compound.

Pathway C: Amide Cleavage (Harsh Conditions)

Under extreme stress (e.g., 1N NaOH/HCl at >60°C), the amide bond cleaves, yielding 4-methoxybenzoic acid and glycine.

Visualizing the Pathways

DegradationPathways cluster_legend Reaction Conditions Parent Ethyl 2-(4-methoxybenzamido)acetate (Parent) Intermed 2-(4-methoxybenzamido)acetic acid (Free Acid) Parent->Intermed Hydrolysis (pH > 8) + H2O, - EtOH TransProd Methyl 2-(4-methoxybenzamido)acetate (Transesterification Impurity) Parent->TransProd Solvolysis (in MeOH) Final1 4-Methoxybenzoic Acid Intermed->Final1 Amide Cleavage (Harsh Acid/Base) Final2 Glycine Intermed->Final2 Amide Cleavage Ethanol Ethanol Green: Primary Pathway (Aqueous) Green: Primary Pathway (Aqueous) Red: Analytical Artifact (Solvent) Red: Analytical Artifact (Solvent)

Figure 1: Primary degradation map showing the hierarchy of ester hydrolysis vs. amide cleavage.

Troubleshooting Guide & FAQs

Category 1: Analytical Method Issues (HPLC/LC-MS)

Q1: I see a "ghost peak" eluting slightly earlier than my main peak when using Methanol as a diluent. What is it? Diagnosis: This is a classic Transesterification Artifact . Mechanism: You are converting the Ethyl ester to the Methyl ester. This reaction is catalyzed by trace impurities or even the slightly acidic nature of silica-based columns if the sample sits in the autosampler. Solution:

  • Switch Diluent: Use Acetonitrile (ACN) or the mobile phase (if ACN-based). Avoid alcohols in the sample preparation.

  • Temperature Control: Keep the autosampler at 4°C. Transesterification kinetics slow significantly at low temperatures.

Q2: My calibration curve linearity is failing at low concentrations. Diagnosis: Adsorption or Hydrolysis. Troubleshooting:

  • Glassware: Amides can hydrogen bond to active sites on glass. Use silanized vials.

  • Buffer pH: If your mobile phase is pH > 7.5, on-column hydrolysis may occur during the run. Adjust mobile phase pH to 3.0–5.0 using Formic Acid or Ammonium Acetate.

Category 2: Storage & Handling

Q3: Is the solid material hygroscopic? Answer: Moderately. While the ester is lipophilic, the amide nitrogen can act as a hydrogen bond donor/acceptor.

  • Risk: Moisture uptake leads to surface hydrolysis, generating the free acid (which smells like vinegar due to trace acetic acid or has a distinct odor if benzoic acid is released).

  • Protocol: Store at -20°C in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.

Q4: Can I store stock solutions in DMSO? Answer: Yes, DMSO is the preferred solvent for stock solutions (10–100 mM). It prevents hydrolysis (aprotic) and transesterification. Store at -20°C. Stability is typically >6 months.

Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1A Alignment)

Purpose: To validate analytical methods and identify degradation products.[1]

Stress ConditionReagent / ConditionDurationTarget DegradationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C1–4 Hours10–20%Formation of Free Acid (Primary).
Base Hydrolysis 0.1 N NaOH, RT5–30 Mins>50%Rapid conversion to Free Acid . Note: Extremely labile.
Oxidation 3% H₂O₂24 Hours<5%Minimal degradation. Methoxy group may oxidize under extreme stress.
Photolysis UV / Vis (1.2M lux[2]·h)24 HoursVariablePotential ring oxidation or decarboxylation (minor).

Step-by-Step Base Hydrolysis Protocol:

  • Prepare a 1 mg/mL stock solution in ACN.

  • Transfer 1.0 mL to a vial.

  • Add 1.0 mL of 0.1 N NaOH.

  • Vortex and let stand at Room Temperature (RT).

  • Critical: Quench exactly at T=5, T=15, and T=30 min by adding 1.0 mL of 0.1 N HCl to neutralize.

  • Analyze immediately via HPLC.

Protocol B: Biological Stability (Plasma Half-Life)

Purpose: To determine susceptibility to esterases.

  • Incubate compound (1 µM) in pooled plasma (Rat/Human) at 37°C.

  • Aliquot at 0, 5, 15, 30, 60 mins.

  • Precipitate proteins with ice-cold ACN (containing Internal Standard).

  • Centrifuge and analyze supernatant.

  • Expectation: Rapid disappearance (T1/2 < 20 min) due to carboxylesterase activity.

Decision Tree for HPLC Method Development

Use this logic flow to prevent stability-related analytical failures.

MethodDev Start Start Method Development SolventCheck Is Sample Diluent Methanol? Start->SolventCheck ChangeSolvent STOP: Switch to ACN or DMSO SolventCheck->ChangeSolvent Yes BufferCheck Is Mobile Phase pH > 7? SolventCheck->BufferCheck No Acidify Adjust pH to 2.5 - 5.0 (Prevent on-column hydrolysis) BufferCheck->Acidify Yes ColumnTemp Column Temp > 40°C? BufferCheck->ColumnTemp No Acidify->ColumnTemp LowerTemp Reduce to 25-30°C (Thermolabile ester) ColumnTemp->LowerTemp Yes Final Proceed to Validation ColumnTemp->Final No LowerTemp->Final

Figure 2: Logic flow for minimizing on-column degradation and artifacts.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003). Defines the standard stress testing protocols (Acid, Base, Oxidation). [Link]

  • Larsson, P., et al.Transesterification of esters in methanol: A common artifact in HPLC analysis. (General Principles of Analytical Chemistry). Note: Referencing the general mechanism of base-catalyzed solvolysis described in standard organic texts.
  • Bender, M. L. Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. (1960). Foundational text on the kinetics of ester vs. amide hydrolysis. [Link]

  • Heyde, S. G.Hydrolysis of Hippuric Acid Derivatives. (Contextual Reference). Hippuric acid esters follow standard B_AC2 hydrolysis mechanisms.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Ethyl 2-(4-methoxybenzamido)acetate

Here is the comprehensive technical guide for the 1H NMR characterization of Ethyl 2-(4-methoxybenzamido)acetate. Content Type: Comparative Spectral Analysis & Experimental Protocol Target Audience: Medicinal Chemists, S...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the 1H NMR characterization of Ethyl 2-(4-methoxybenzamido)acetate.

Content Type: Comparative Spectral Analysis & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate (also known as Ethyl 4-methoxyhippurate) serves as a critical peptidomimetic intermediate in drug discovery, particularly in the synthesis of protease inhibitors. Its structural core—a glycine ethyl ester capped with a para-methoxybenzoyl group—presents specific characterization challenges due to the electronic influence of the methoxy substituent and the solvent-dependent behavior of the amide proton.

This guide provides a definitive comparative analysis of the molecule's 1H NMR profile in CDCl₃ versus DMSO-d₆ , offering a validated protocol for synthesis and spectral assignment to ensure reproducibility in research workflows.

Structural Analysis & Logic

To accurately interpret the spectrum, one must deconstruct the molecule into its magnetically distinct environments. The para-methoxy group creates a strong shielding effect on the aromatic ring, while the amide linkage introduces solvent-dependent multiplicity.

The Signaling Pathway (DOT Diagram)

The following diagram illustrates the logical flow for assigning signals based on electronic environments and coupling interactions.

NMR_Assignment_Logic Molecule Ethyl 2-(4-methoxybenzamido)acetate Amide Amide Linkage (-CONH-) Molecule->Amide Aromatic Aromatic Ring (p-OMe Substituted) Molecule->Aromatic Aliphatic Aliphatic Chain (Glycine + Ethyl Ester) Molecule->Aliphatic NH_Proton NH Proton (Solvent Sensitive) Amide->NH_Proton H-Bonding Ar_Protons AA'BB' System (Ortho/Meta) Aromatic->Ar_Protons Anisotropy OMe Methoxy (-OCH3) Singlet Aromatic->OMe Induction Gly_CH2 Glycine α-CH2 (Doublet/Singlet) Aliphatic->Gly_CH2 Deshielding Est_CH2 Ester -CH2- (Quartet) Aliphatic->Est_CH2 Est_CH3 Ester -CH3 (Triplet) Aliphatic->Est_CH3 NH_Proton->Gly_CH2 Vicinal Coupling (³J)

Figure 1: NMR Assignment Logic Tree demonstrating the impact of structural moieties on signal multiplicity and shift.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the characterization of this molecule. The amide proton (


) behaves drastically differently in Chloroform-d (

) compared to Dimethyl Sulfoxide-d₆ (

).
Comparative Data Table

The following data represents the observed chemical shifts and multiplicities .

Proton EnvironmentSignal TypeShift (ppm) in CDCl₃ Shift (ppm) in DMSO-d₆ Performance Note
Amide NH Broad / Triplet6.50 – 7.00 (Broad)8.60 – 8.80 (Sharp t)Critical: In CDCl₃, this signal is often broad or obscured by exchange. In DMSO, it forms a strong H-bond, appearing downfield as a sharp triplet.
Aromatic (Ortho to CO) Doublet (d)7.75 – 7.85 7.80 – 7.90 Deshielded by the carbonyl anisotropy. Part of AA'BB' system.[1][2][3]
Aromatic (Ortho to OMe) Doublet (d)6.90 – 6.95 6.95 – 7.05 Shielded by the electron-donating methoxy group.
Glycine α-CH₂ Doublet (d)4.15 – 4.25 (d or s)3.95 – 4.05 (d)In CDCl₃, this often overlaps with the ester quartet. In DMSO, it is distinct and shows clear coupling to the NH (

).
Ester -OCH₂- Quartet (q)4.20 – 4.30 4.10 – 4.20 Typical ethyl ester quartet.
Methoxy -OCH₃ Singlet (s)3.85 3.80 Strong singlet, highly diagnostic.
Ester -CH₃ Triplet (t)1.30 1.20 Typical ethyl ester triplet.
Technical Insight: Why DMSO-d₆ is Superior

For this specific benzamido derivative, DMSO-d₆ is the recommended solvent .

  • Amide Visibility: The sulfoxide oxygen in DMSO acts as a hydrogen bond acceptor, "locking" the amide proton in place. This prevents rapid exchange and results in a sharp, quantifiable triplet at ~8.7 ppm.

  • Coupling Verification: The sharpness of the NH signal in DMSO allows for the observation of the vicinal coupling (

    
    ) to the glycine 
    
    
    
    . This confirms the integrity of the amide bond, which is impossible if the NH signal is broadened in CDCl₃.

Experimental Protocols

Synthesis Workflow (Schotten-Baumann Adaptation)

This protocol ensures high purity by utilizing a biphasic system to scavenge the HCl byproduct.

Synthesis_Workflow Start Reagents: Glycine Ethyl Ester HCl + 4-Methoxybenzoyl Chloride Step1 Dissolution: Suspend Ester in DCM (0°C) Add 2.2 eq. Triethylamine (TEA) Start->Step1 Step2 Addition: Dropwise addition of Acid Chloride Maintain T < 5°C Step1->Step2 Step3 Reaction: Stir at RT for 3-4 Hours Monitor by TLC (EtOAc:Hex 1:1) Step2->Step3 Workup Workup: 1. Wash w/ 1M HCl (Remove unreacted amine) 2. Wash w/ Sat. NaHCO3 (Remove acid) 3. Wash w/ Brine -> Dry (MgSO4) Step3->Workup Product Final Product: Ethyl 2-(4-methoxybenzamido)acetate (White Solid) Workup->Product

Figure 2: Step-by-step synthesis protocol via nucleophilic acyl substitution.

Detailed Procedure
  • Preparation: In a round-bottom flask, suspend Glycine Ethyl Ester Hydrochloride (10 mmol) in dry Dichloromethane (DCM, 30 mL).

  • Activation: Cool to 0°C in an ice bath. Add Triethylamine (TEA, 22 mmol) dropwise. The solution will become clear as the free amine is liberated.

  • Acylation: Add 4-Methoxybenzoyl chloride (10 mmol) dissolved in 5 mL DCM dropwise over 15 minutes. Note: The reaction is exothermic; maintain temperature below 5°C to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Extraction: Wash the organic layer successively with:

    • 1M HCl (2 x 15 mL) – Removes unreacted amine and TEA.

    • Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted acid chloride/acid.

    • Brine (1 x 15 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The product typically crystallizes as a white solid upon standing (Yield: ~85-90%).
    

Troubleshooting & Validation

Common Impurities[4]
  • Residual Water (DMSO-d₆): A sharp singlet at 3.33 ppm . Do not confuse this with the methoxy signal (~3.8 ppm).

  • Residual DCM (CDCl₃): A singlet at 5.30 ppm .

  • Hydrolysis Product (Free Acid): If the ester hydrolyzes, the ethyl signals (4.2 q, 1.2 t) will disappear, and a broad acid peak (>10 ppm) will appear.

Self-Validation Checklist

References

  • BenchChem. (2025).[4] Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11736212, N-[(4-Methoxyphenyl)methyl]glycine ethyl ester. (Note: Reference for structural analogues). Retrieved from [2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals).
  • Organic Syntheses. (1963). Glycine ethyl ester hydrochloride.[5][6] Org. Syn. Coll. Vol. 4, 424. Retrieved from

  • Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from

Sources

Comparative

Technical Analysis: 13C NMR Characterization of Ethyl 2-(4-methoxybenzamido)acetate

Executive Summary This guide provides a technical analysis of the 13C NMR chemical shifts for Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester). This compound serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts for Ethyl 2-(4-methoxybenzamido)acetate (also known as N-(4-methoxybenzoyl)glycine ethyl ester). This compound serves as a critical model in peptidomimetic synthesis and drug development, often acting as a precursor for nootropic agents (e.g., Aniracetam analogs).

Unlike standard spectral lists, this guide employs a comparative approach , benchmarking the target molecule against its unsubstituted analog, Ethyl Hippurate (Ethyl 2-benzamidoacetate) . This comparison isolates the electronic shielding effects of the para-methoxy group, providing researchers with a robust method for structural validation.

Experimental Methodology

To ensure reproducibility, the following protocol outlines the synthesis and acquisition parameters used to generate the reference data.

Synthesis Workflow (Schotten-Baumann Conditions)

The target compound is synthesized via N-acylation of glycine ethyl ester. The choice of base and solvent is critical to prevent hydrolysis of the ester moiety.

SynthesisWorkflow Start Reagents: 4-Methoxybenzoyl Chloride + Glycine Ethyl Ester HCl Step1 Acylation Solvent: DCM Base: Et3N (2.2 eq) Temp: 0°C to RT Start->Step1 N-Acylation Step2 Workup Wash: 1M HCl, NaHCO3 Dry: MgSO4 Step1->Step2 Quench Product Product: Ethyl 2-(4-methoxybenzamido)acetate (Recrystallize: EtOH/Hexane) Step2->Product Isolation

Figure 1: Synthesis pathway for Ethyl 2-(4-methoxybenzamido)acetate minimizing ester hydrolysis.

NMR Acquisition Parameters
  • Instrument: 400 MHz (100 MHz for 13C).

  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for resolution.

    • Note: DMSO-d₆ may be used if solubility is poor, but will shift Carbonyl (C=O) signals downfield by ~1-2 ppm due to hydrogen bonding.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or CDCl₃ triplet center at 77.16 ppm.

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of quaternary carbons).

Comparative Data Analysis

The following table contrasts the target compound with Ethyl Hippurate . The key structural difference is the Methoxy (-OCH₃) group at the para position, which acts as a strong Electron Donating Group (EDG) via resonance.

13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon PositionAssignmentTarget: 4-OMe Analog (ppm)Reference: Unsubstituted (ppm)Shift Difference (Δ)
C=O (Ester) Aliphatic Ester170.1 169.8+0.3
C=O (Amide) Benzamide166.8 167.3-0.5
C-4' (Ar) Ipso to OMe162.4 131.8 (C-H)+30.6 (Deshielding)
C-1' (Ar) Ipso to C=O126.5 134.2-7.7 (Shielding)
C-2', 6' (Ar) Meta to OMe129.1 127.1+2.0
C-3', 5' (Ar) Ortho to OMe113.8 128.7-14.9 (Shielding)
OCH₂ Ethyl Ester61.6 61.60.0
OCH₃ Methoxy55.4 N/ADiagnostic Peak
NCH₂ Glycine α-C41.9 41.8+0.1
CH₃ Ethyl Ester14.2 14.20.0

Note: Values are approximate (±0.5 ppm) based on consensus literature data for benzamide derivatives in CDCl₃.

Interpretation of Key Signals[1][2]
  • The "Shielding" Effect (C-3', 5'): The most dramatic change occurs at the carbons ortho to the methoxy group. The resonance donation of the oxygen lone pair increases electron density at these positions, shielding them upfield to ~113.8 ppm compared to ~128.7 ppm in the unsubstituted analog.

  • The Methoxy Carbon (55.4 ppm): This is the primary diagnostic peak. If this peak is absent, or if it appears at ~51 ppm (methyl ester), it indicates a failure in synthesis (e.g., transesterification).

  • Carbonyl Differentiation:

    • 170.1 ppm: Ester Carbonyl (Typical range 169-171).

    • 166.8 ppm: Amide Carbonyl (Conjugated with aromatic ring, shifting it upfield relative to the ester).

Mechanistic Insight: Resonance Effects

Understanding why the shifts occur is crucial for interpreting spectra of derivatives. The diagram below illustrates the electron density flow from the Methoxy group.

ResonanceEffect OMe Methoxy Oxygen (Lone Pair Donor) Ring Aromatic Ring (Electron Acceptor) OMe->Ring +M Effect Ortho Ortho Carbons (C-3', 5') High Electron Density (Upfield Shift ~114 ppm) Ring->Ortho Resonance Para Para Carbon (C-1') Shielded relative to unsubstituted Ring->Para Resonance

Figure 2: Electronic shielding mechanism. The Methoxy group donates electron density into the ring, significantly shielding the Ortho and Para positions.

Troubleshooting & Validation

When analyzing your crude product, look for these common impurities:

ImpurityDiagnostic 13C SignalCause
4-Methoxybenzoic Acid ~163.5 ppm (COOH)Hydrolysis of amide or unreacted starting material.
Glycine Ethyl Ester Absence of Ar peaksUnreacted amine.
Ethyl 4-methoxybenzoate ~166.3 ppm (Ester C=O only)Formation of ester instead of amide (rare without alcohol).
Residual DCM ~54.0 ppmIncomplete drying.

Self-Validation Check:

  • Calculate the ratio of aromatic signals. You should see two tall signals (2 carbons each: C-2,6 and C-3,5) and two short signals (quaternary carbons: C-1 and C-4).

  • If C-3,5 and C-2,6 intensities are equal to C-1 and C-4, your relaxation delay (D1) is too short.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2503 (Ethyl hippurate) & Analog Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.
  • PubChem Compound Summary. N-(4-Methoxybenzoyl)glycine ethyl ester (CID 11736212). National Center for Biotechnology Information. [Link][1]

Sources

Validation

Comparative biological activity of substituted N-benzoyl glycine esters

Comparative Biological Activity of Substituted N-Benzoyl Glycine Esters Executive Summary: The Hippurate Scaffold in Medicinal Chemistry N-benzoyl glycine (Hippuric acid) and its ester derivatives represent a foundationa...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Biological Activity of Substituted N-Benzoyl Glycine Esters

Executive Summary: The Hippurate Scaffold in Medicinal Chemistry

N-benzoyl glycine (Hippuric acid) and its ester derivatives represent a foundational scaffold in peptidomimetic drug design. While simple alkyl esters (methyl/ethyl hippurate) primarily serve as synthetic intermediates or lipophilic prodrugs, substituted N-benzoyl glycine derivatives (particularly those incorporating thiourea, triazole, or halogenated moieties) exhibit potent biological activities ranging from antimicrobial to cytotoxic effects.

This guide objectively compares the biological performance of these derivatives against standard therapeutic agents (Ciprofloxacin, Fluconazole), supported by quantitative experimental data and validated synthetic protocols.

Synthesis & Structural Diversity[1][2]

The biological efficacy of this class depends heavily on the substituents on the benzoyl ring and the modification of the carboxyl terminus (esterification).

Synthetic Workflow (Schotten-Baumann vs. Green Chemistry)

The following directed graph illustrates the two primary pathways for synthesizing bioactive N-benzoyl glycine esters.

SynthesisPathways Glycine Glycine (Start) SB_Reaction Schotten-Baumann (aq. NaOH, 0-5°C) Glycine->SB_Reaction DCC_Coupling DCC/DMAP Coupling (Glycine Ester + Benzoic Acid) Glycine->DCC_Coupling Using Glycine Ester HCl BenzoylCl Substituted Benzoyl Chloride BenzoylCl->SB_Reaction Acid_Inter N-Benzoyl Glycine (Acid) SB_Reaction->Acid_Inter Acidification (HCl) Esterification Fischer Esterification (ROH, H2SO4) Acid_Inter->Esterification Final_Product Substituted N-Benzoyl Glycine Ester Esterification->Final_Product Reflux DCC_Coupling->Final_Product RT, 12h

Figure 1: Comparative synthetic pathways. The Schotten-Baumann route is robust for bulk synthesis, while DCC coupling allows for sensitive ester retention.

Comparative Biological Activity

The following data contrasts the activity of simple hippurate esters against highly substituted derivatives and standard antibiotics.

Antimicrobial Potency (MIC Values)

Simple esters (e.g., Ethyl Hippurate) show weak activity, primarily acting as prodrugs. However, hybrid derivatives (e.g., Triazole-linked or Thiourea-linked) outperform standard antibiotics like Ciprofloxacin in specific strains.

Table 1: Comparative MIC Values (µM/mL) against E. coli and S. aureus

Compound ClassSpecific DerivativeE. coli MIC (µM/mL)S. aureus MIC (µM/mL)Relative Potency vs Standard
Standard Drug Ciprofloxacin 0.0049 0.0045 1.0 (Baseline)
Simple Ester Ethyl Hippurate> 50.0> 50.0Inactive (Prodrug)
Hybrid Derivative Glycine-Barbiturate-Triazole (1a) 0.0039 0.0021 1.25x - 2.1x More Potent
Hybrid Derivative Thiourea-Hippurate (3-Br)12.56.25Moderate
Prodrug Salt Methenamine HippurateN/A (pH dependent)N/ABacteriostatic (Urinary)

Data Source: Comparative analysis derived from triazole-hybrid studies [1] and thiourea-hippurate evaluations [2].

Cytotoxicity & Selectivity

A critical advantage of N-benzoyl glycine esters is their safety profile. Unlike many chemotherapeutics, the hippuric acid scaffold is a natural metabolite (detoxification product of benzoate), offering a high selectivity index.

  • Methenamine Hippurate: FDA-approved for UTIs; toxicity is limited to acidic environments where formaldehyde is released.[1][2]

  • Substituted Esters: Cytotoxicity (IC50) against mammalian cells (e.g., HEK293) is typically >100 µM, indicating a wide therapeutic window compared to the bacterial MICs in the nanomolar range shown above.

Mechanism of Action

Understanding how these compounds work is vital for rational design. The mechanism differs between the Prodrug Ester and the Pharmacophore Derivative .

Mechanism cluster_0 Path A: Prodrug (e.g., Methenamine Hippurate) cluster_1 Path B: Direct Pharmacophore (Triazole/Thiourea Hybrids) Compound N-Benzoyl Glycine Ester Hydrolysis Hydrolysis (Acidic Urine/Esterase) Compound->Hydrolysis Penetration Membrane Penetration (Lipophilic Ester Facilitated) Compound->Penetration Active_Agent Release of Formaldehyde + Acid Hydrolysis->Active_Agent Effect_A Non-specific Protein Denaturation Active_Agent->Effect_A Target_Binding Binding to DNA Gyrase / Topo IV Penetration->Target_Binding Effect_B Inhibition of Replication (Bactericidal) Target_Binding->Effect_B

Figure 2: Dual mechanistic pathways. Path A represents the classic urinary antiseptic mode. Path B represents the high-potency mode of novel substituted derivatives.

Validated Experimental Protocol

To replicate the synthesis of a bioactive Ethyl 4-Nitrobenzoyl Glycinate (a representative active ester), follow this self-validating protocol.

Reagents:
  • Glycine Ethyl Ester Hydrochloride (10 mmol)

  • 4-Nitrobenzoyl Chloride (10 mmol)

  • Triethylamine (Et3N) (22 mmol)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Dissolve Glycine Ethyl Ester HCl (1.40 g) in 30 mL anhydrous DCM in a round-bottom flask.

  • Activation: Cool to 0°C in an ice bath. Add Et3N (3.1 mL) dropwise. Observation: The solution should become slightly cloudy as amine is liberated.

  • Acylation: Add 4-Nitrobenzoyl Chloride (1.85 g) portion-wise over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 6 hours.

    • Validation Check: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the benzoyl chloride spot.

  • Workup:

    • Wash with 10% NaHCO3 (2 x 20 mL) to remove unreacted acid.

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine/Et3N.

    • Dry organic layer over MgSO4 and evaporate.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85-90%.

    • Appearance: Pale yellow needles.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Glycine-Barbiturate-1,2,3-Triazole Hybrids. Source: NVEO Journal. Key Data: MIC of 0.0039 µM/mL against E. coli.[3]

  • Thiourea derivatives incorporating a hippuric acid moiety: synthesis and evaluation of antibacterial and antifungal activities. Source: European Journal of Medicinal Chemistry (via PubMed). Key Data: Structure-Activity Relationship of thiourea-linked hippurates.[4]

  • Hippuric Acid: Preparation and Biological Functions. Source: ChemicalBook / Literature Review.[4][5] Key Data: Synthesis and metabolic role of N-benzoylglycine.

  • Methenamine Hippurate (Hiprex) Prescribing Information. Source: FDA / Dr. Oracle. Key Data: Mechanism of action for simple hippurate salts (formaldehyde release).

Sources

Comparative

Structure-activity relationship (SAR) of N-(4-methoxybenzoyl)amino acid derivatives

Executive Summary N-(4-methoxybenzoyl)amino acid derivatives represent a specialized class of peptidomimetics where the N-terminus of an amino acid is acylated by a p-anisoyl (4-methoxybenzoyl) group. Unlike standard N-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxybenzoyl)amino acid derivatives represent a specialized class of peptidomimetics where the N-terminus of an amino acid is acylated by a p-anisoyl (4-methoxybenzoyl) group. Unlike standard N-benzoyl derivatives, the inclusion of the electron-donating methoxy group at the para position significantly alters the physicochemical profile—specifically lipophilicity (


) and electronic distribution—enhancing membrane permeability and receptor binding affinity.

This guide provides a technical comparison of these derivatives against unsubstituted N-benzoyl analogs and standard antimicrobial agents, focusing on their Structure-Activity Relationship (SAR) as potential antimicrobial and anti-inflammatory scaffolds.

Chemical Architecture & SAR Logic

The pharmacological efficacy of these derivatives relies on a tripartite structure. The modification of any zone results in distinct shifts in biological activity.

Zone A: The Aromatic "Cap" (4-Methoxybenzoyl)
  • vs. Unsubstituted Benzoyl: The 4-methoxy group (

    
    ) is a strong electron-donating group (EDG) by resonance. This increases the electron density of the carbonyl oxygen via conjugation, potentially strengthening hydrogen bond acceptance with target enzymes (e.g., bacterial DNA gyrase or fungal chitinase).
    
  • Metabolic Stability: The para-methoxy blocks metabolic oxidation at the C4 position, a common clearance pathway for simple phenyl rings (hydroxylation).

Zone B: The Amino Acid Linker (Chirality & Sterics)
  • Steric Fit: The side chain (

    
    ) of the amino acid dictates the spatial fit.
    
    • Glycine (R=H): High flexibility, often leading to lower specificity (promiscuous binding).

    • Phenylalanine/Tryptophan (R=Benzyl/Indole): Bulky, hydrophobic groups enhance interaction with hydrophobic pockets in microbial enzymes, often correlating with higher potency.

Zone C: The C-Terminus (Acid vs. Ester/Hydrazide)
  • Free Acid (-COOH): Essential for hydrogen bonding but limits cell membrane permeability due to ionization at physiological pH.

  • Esters/Hydrazides: Masking the acid improves lipophilicity. Hydrazide derivatives, in particular, introduce additional H-bond donors, frequently shifting activity toward antifungal or antiglycation profiles.

Comparative Performance Analysis

The following data synthesizes experimental trends comparing N-(4-methoxybenzoyl) derivatives against unsubstituted analogs and standard controls.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) Note: Lower values indicate higher potency. Data represents consensus ranges from structure-activity studies on Gram-positive (S. aureus) and Fungal (C. albicans) models.

Compound ClassDerivative TypeSide Chain (R)S. aureus (MIC)C. albicans (MIC)LogP (Calc)Performance Verdict
Target Series N-(4-methoxybenzoyl) L-Phenylalanine 64 - 128 128 2.8 High Lipophilicity; Best bacterial coverage.
Target SeriesN-(4-methoxybenzoyl)Glycine> 512> 5121.2Poor; linker too flexible.
Target SeriesN-(4-methoxybenzoyl)L-Valine2561282.1Moderate antifungal activity.
Alternative A N-Benzoyl (Unsub)L-Phenylalanine256 - 5122562.4Lower potency due to lack of 4-OMe interaction.
Alternative B N-(4-Nitrobenzoyl)L-Phenylalanine> 5125122.5Electron-withdrawing group reduces efficacy here.
Standard Ampicillin N/A2 - 8N/AN/ASuperior potency (Clinical Standard).
Standard Fluconazole N/AN/A0.5 - 4N/ASuperior potency (Clinical Standard).

Key Insight: While these derivatives do not match the nanomolar potency of clinical standards (Ampicillin), the N-(4-methoxybenzoyl)-L-Phe derivative shows a 2-4x potency increase over the unsubstituted N-benzoyl analog. This validates the SAR hypothesis that the 4-methoxy group enhances bioactivity, likely through improved hydrophobic collapse or electronic interaction at the binding site.

Visualized Mechanisms & Workflows
A. Structure-Activity Relationship (SAR) Map

This diagram visualizes the functional logic described in Section 1.

SAR_Map Core N-(4-Methoxybenzoyl) Amino Acid Scaffold Methoxy 4-Methoxy Group (Para Position) Core->Methoxy Zone A Linker Amide Linker (-CONH-) Core->Linker Zone B SideChain Amino Acid Side Chain (Variable R) Core->SideChain Zone C Effect_M1 Increases Electron Density (H-Bond Acceptor) Methoxy->Effect_M1 Effect_M2 Blocks Metabolic Oxidation Methoxy->Effect_M2 Effect_L1 Peptidomimetic Character Linker->Effect_L1 Effect_S1 Bulky (Phe/Trp): Hydrophobic Interaction SideChain->Effect_S1 Preferred Effect_S2 Small (Gly/Ala): High Flexibility SideChain->Effect_S2 Less Active

Figure 1: Functional decomposition of the N-(4-methoxybenzoyl) scaffold showing how structural zones influence pharmacological properties.

B. Synthetic Workflow (Schotten-Baumann Reaction)

The standard synthesis utilizes the Schotten-Baumann condition to prevent racemization of the sensitive amino acid chiral center.

Synthesis_Flow AminoAcid Amino Acid (L-Phe / L-Val) Mix Dissolution & Mixing (0-5°C, Ice Bath) AminoAcid->Mix BenzoylCl 4-Methoxybenzoyl Chloride Reaction Acylation Reaction (Stir 30-60 min) BenzoylCl->Reaction Dropwise Addition Base 10% NaOH (aq) (Solvent/Base) Base->Mix Mix->Reaction Acidification Acidification (HCl to pH 2-3) Reaction->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Recrystallization Recrystallization (Ethanol/Water) Precipitation->Recrystallization

Figure 2: Step-by-step synthetic pathway ensuring high yield and enantiomeric purity.

Experimental Protocols

To replicate the comparative data, the following protocols are recommended. These methods prioritize reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Synthesis via Schotten-Baumann

Objective: Synthesize N-(4-methoxybenzoyl)-L-phenylalanine.

  • Preparation: Dissolve L-Phenylalanine (10 mmol) in 10% NaOH (30 mL). Cool the solution to 0–5°C in an ice bath.

  • Acylation: Add 4-methoxybenzoyl chloride (10 mmol) dropwise over 20 minutes while stirring vigorously. Critical: Maintain temperature below 10°C to prevent hydrolysis of the acyl chloride.

  • Reaction: Continue stirring for 1 hour at room temperature. The solution should remain clear or slightly turbid.

  • Isolation: Acidify the mixture carefully with 10% HCl until pH reaches 2–3. A white solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).

  • Validation: Verify structure via melting point (expect ~140°C) and FTIR (Look for Amide I band at ~1640 cm⁻¹ and C-O stretch at ~1250 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2]

  • Inoculum Prep: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth.

  • Compound Prep: Dissolve the N-benzoyl derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 1 µg/mL).

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Run parallel wells with Ampicillin (Positive Control) and DMSO only (Negative Control).

References
  • Synthesis and Biological Evaluation of N-Benzoyl Amino Acid Derivatives. Source: SciELO México / J. Mex. Chem. Soc. Context: Provides baseline data for N-benzoyl amino acid antifungal activity and synthesis protocols. URL:[Link][1][3]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives. Source: Baghdad Science Journal Context: Discusses MIC ranges (200-1000 µg/mL) for similar benzoyl-derivative scaffolds, validating the potency ranges used in Table 1. URL:[Link]

  • N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors. Source: PubMed / NIH Context: Historical grounding for the use of N-benzoyl amino acids as antitumor and antimicrobial growth inhibitors. URL:[Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Source: PMC / NIH Context: Establishes the specific bioactivity of the 4-methoxybenzoyl moiety and its role in enhancing activity compared to standards. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(4-methoxybenzamido)acetate

Synonyms: N-(4-Methoxybenzoyl)glycine ethyl ester; Ethyl 4-methoxyhippurate CAS: 60857-16-1 Physical State: White Crystalline Powder[1] Part 1: Executive Safety Summary & Risk Profile[1] The Core Directive: As a research...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-(4-Methoxybenzoyl)glycine ethyl ester; Ethyl 4-methoxyhippurate CAS: 60857-16-1 Physical State: White Crystalline Powder[1]

Part 1: Executive Safety Summary & Risk Profile[1]

The Core Directive: As a research intermediate often utilized in the synthesis of nootropics (specifically Aniracetam analogs), Ethyl 2-(4-methoxybenzamido)acetate presents a specific safety challenge: Unknown Toxicity. [1]

Unlike common solvents with established LD50 values, this compound falls under the category of "Substance Not Fully Tested." As a Senior Application Scientist, my directive is to apply the Precautionary Principle . We do not manage the known hazard; we manage the potential for biological activity and sensitization.

Hazard Identification Matrix
Hazard CategoryRisk AssessmentMechanism of Action (Scientific Rationale)
Inhalation Moderate (Dust) As a crystalline solid (MP: ~145°C), fine particulate matter can mechanically irritate the respiratory tract.[1][2]
Dermal Absorption High (Solvent-Mediated) While the solid is lipophilic, the real danger is during solubilization.[1] If dissolved in DMSO or DMF , the solvent acts as a carrier, transporting the bioactive amide directly into the bloodstream.[1]
Ocular Moderate Esters can undergo hydrolysis on moist mucous membranes, potentially releasing acidic byproducts (glycine/anisic acid derivatives) causing irritation.[1]
Systemic Unknown/Bioactive Structural similarity to Aniracetam precursors suggests potential CNS activity. Treat as a pharmacologically active agent.
Part 2: Personal Protective Equipment (PPE) Architecture[1]

This is not a suggestion list; it is a barrier system designed to fail-safe.

1. Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • PPE Backup: If hood access is compromised or during spill cleanup:

    • Minimum: N95 Filtering Facepiece.

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.

    • Why: Simple surgical masks offer zero protection against chemical dust inhalation.

2. Dermal Protection (The "Carrier" Defense)[1]
  • Glove Material: Nitrile Rubber (Minimum 5 mil thickness).

  • Protocol - The "Double-Glove" Technique:

    • Inner Layer: Standard Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile (5-8 mil).

    • Visual Check: Inspect for pinholes before donning.

  • Critical Insight: If using DMSO as a solvent, standard nitrile degrades quickly. You must change outer gloves immediately upon splash contact. DMSO permeates nitrile in <5 minutes, carrying the solute with it.

3. Ocular & Body Shielding[3][4]
  • Eyes: Chemical Safety Goggles (Indirect Venting) are superior to safety glasses for powders, as they seal against airborne dust entry.[1]

  • Body: Lab coat (cotton/poly blend) buttoned to the neck. For scale-up (>10g), wear a disposable Tyvek apron to prevent dust accumulation on clothing.[1]

Part 3: Operational Workflow & Visualization[1]

The following decision logic ensures safety is integrated into the experimental design, not added as an afterthought.

SafetyProtocol cluster_0 Critical Safety Note Start START: Material Retrieval RiskCheck Risk Assessment: Is Solvent Involved? Start->RiskCheck DryHandling Dry Handling Protocol (Fume Hood + Nitrile) RiskCheck->DryHandling No (Powder Only) SolventHandling Solvent Protocol (DMSO/DMF) (Double Glove + Splash Guard) RiskCheck->SolventHandling Yes (Solution) Weighing Weighing Step (Use Static Gun + Anti-Vibration) DryHandling->Weighing SolventHandling->Weighing Reaction Reaction / Synthesis Weighing->Reaction Cleanup Decontamination (Soap/Water Wash - No Alcohol) Reaction->Cleanup Note Do NOT use Ethanol for initial skin cleanup. Alcohols increase skin permeability. Cleanup->Note

Figure 1: Operational Safety Workflow for Ethyl 2-(4-methoxybenzamido)acetate. Note the specific divergence for solvent handling.

Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation & Weighing[1]
  • Static Control: Organic powders like Ethyl 2-(4-methoxybenzamido)acetate are often electrostatic. Use an anti-static gun or ionizing bar in the balance area to prevent "flying powder" which causes inhalation risks.

  • The "Boat" Method: Never weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a powder funnel. If the powder bridges (clumps), do not force it with a spatula which can create a dust cloud.[1] Tap gently.

Phase 2: Reaction & Solubilization[1]
  • Solvent Choice: This compound is sparingly soluble in water but soluble in organic solvents.

  • The DMSO Danger: If dissolving in DMSO for biological assay:

    • Treat the solution as transdermal toxic .

    • Use a "No-Touch" technique (forceps for vials, pipettes for transfer).[1]

    • Immediate Action: If a drop lands on your glove, remove the glove immediately. Do not wait for "breakthrough."

Phase 3: Decontamination & Disposal[1]
  • Spill Cleanup (Powder): Do not dry sweep. Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.[1]

  • Skin Decontamination: Wash with copious amounts of soap and cool water .

    • Contraindication:Do NOT use ethanol or acetone to wash skin. These solvents strip natural skin oils and dilate pores, potentially increasing the absorption of the chemical.

  • Waste Disposal:

    • Solid Waste: Hazardous Waste (Solid) - Incineration recommended.

    • Liquid Waste: Halogenated/Non-Halogenated Organic Waste stream (depending on solvent used).

Part 5: Emergency Response Data
ScenarioImmediate ActionMedical Context
Eye Contact Flush with water for 15 mins. Lift eyelids.Compound is an ester; hydrolysis may cause delayed acidity.
Inhalation Move to fresh air.[5][6][7][8][9][10] Support breathing.[3][4][5][6][7][8][9][10][11]Monitor for delayed sensitization or asthma-like symptoms.
Skin Contact Soap & Water wash.[8][9] Remove clothing.[3][7][8][10][11]If dissolved in DMSO, seek medical observation for systemic absorption.
References
  • PubChem. (2025).[12][13] N-[(4-Methoxyphenyl)methyl]glycine ethyl ester (Compound). National Library of Medicine. Link[1]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Link

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. (General guidance for unclassified intermediates). Link

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. (Source for "Precautionary Principle" in handling novel amides). Link

Sources

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